2-fluoro-N-4-morpholinylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLTXGIOSYCWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic pathways for 2-fluoro-N-(morpholin-4-yl)benzamide, a compound of interest in medicinal chemistry and drug development due to the prevalence of the morpholine moiety in bioactive molecules. This document provides a comprehensive overview of two core synthetic strategies, complete with detailed experimental protocols and characterization data for a closely related analogue, intended to serve as a valuable resource for researchers in the field.
Introduction
2-fluoro-N-(morpholin-4-yl)benzamide incorporates a 2-fluorobenzoyl group attached to a morpholine ring via an amide linkage. The morpholine heterocycle is a common scaffold in a wide array of biologically active compounds, known to confer favorable pharmacokinetic properties such as increased water solubility and metabolic stability. The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic fate, making it an attractive substitution for medicinal chemistry exploration.
This guide outlines two principal and reliable methods for the synthesis of this target molecule:
-
Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
-
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine
Detailed experimental procedures are provided for each pathway, based on established and well-documented chemical transformations.
Synthetic Pathways
Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride
This is a classic and efficient method for amide bond formation. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.
Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine
This pathway involves the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of 2-fluoro-N-(morpholin-4-yl)benzamide.
Protocol for Pathway 1: Acylation of Morpholine
This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine.
Materials:
-
Morpholine (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
2-Fluorobenzoyl chloride (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Sodium sulfate, anhydrous
Procedure:
-
To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL per 10 mmol of benzoyl chloride) at ambient temperature, carefully add 2-fluorobenzoyl chloride (1.0 eq) dropwise. The rate of addition should be controlled to minimize any significant increase in temperature.
-
Stir the resulting mixture for an additional 1-2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts and wash with water (4 x 15 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol for Pathway 2: Amide Coupling
This protocol outlines a general procedure using a carbodiimide coupling agent.
Materials:
-
2-Fluorobenzoic acid (1.0 equivalent)
-
Morpholine (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add morpholine (1.1 eq) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Characterization Data for (Phenyl)(morpholino)methanone
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Off-white solid |
| Yield | 95% (via acylation) |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.21-7.40 (m, 5H, ArH), 3.50 (br s, 6H, CH₂), 3.29 (br s, 2H, CH₂) |
| ¹³C NMR (75.5 MHz, CDCl₃) δ (ppm) | 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 66.3 (CH₂), 48.4 (CH₂), 42.7 (CH₂) |
| Mass Spec (ESI) | m/z 191.0 [M+H]⁺ |
Note: The data presented is for the non-fluorinated analogue and is intended for comparative purposes.
Conclusion
The synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide can be reliably achieved through two primary pathways: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine. Both methods are robust and utilize readily available starting materials and reagents. The acylation route is often preferred for its simplicity and high yields. This guide provides detailed, adaptable protocols for both synthetic strategies to aid researchers in the preparation of this and structurally related compounds for further investigation in drug discovery and development programs. It is recommended that for any new synthesis, the reaction conditions be optimized and the final product be thoroughly characterized by modern analytical techniques.
An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-N-(morpholin-4-yl)benzamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the synthesis and characterization of a class of compounds structurally related to 2-fluoro-N-(morpholin-4-yl)benzamide. Due to the limited availability of public data on the specific molecule "2-fluoro-N-(morpholin-4-yl)benzamide," this document focuses on the closely related and well-documented series of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives. The methodologies and findings presented herein are derived from published synthetic and biological activity studies and are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
The core structure, featuring a fluorinated benzamide moiety linked to a morpholine-substituted phenyl ring, is of significant interest in medicinal chemistry due to the established roles of both morpholine and fluorinated aromatic rings in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Physicochemical Properties
Table 1: Physicochemical Characterization Data for Representative N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide Derivatives
| Compound ID | Substituent on Benzamide | Melting Point (°C) | Molecular Formula |
| 3a | H | 168-170 | C₁₇H₁₇FN₂O₂ |
| 3b | 4-CH₃ | 180-182 | C₁₈H₁₉FN₂O₂ |
| 3c | 4-OCH₃ | 178-180 | C₁₈H₁₉FN₂O₃ |
| 3d | 4-Cl | 190-192 | C₁₇H₁₆ClFN₂O₂ |
| 3e | 4-F | 188-190 | C₁₇H₁₆F₂N₂O₂ |
| 3f | 4-NO₂ | 210-212 | C₁₇H₁₆FN₃O₄ |
| 3g | 2-Cl | 172-174 | C₁₇H₁₆ClFN₂O₂ |
| 3h | 2-NO₂ | 198-200 | C₁₇H₁₆FN₃O₄ |
| 3i | 2,4-di-Cl | 202-204 | C₁₇H₁₅Cl₂FN₂O₂ |
| 3j | 3,4,5-tri-OCH₃ | 160-162 | C₂₀H₂₃FN₂O₅ |
Data extracted from Shaikh et al., 2020.
Experimental Protocols
The synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives is achieved through a multi-step process, which is detailed below.
Synthesis of 2-Fluoro-4-morpholinobenzenamine (Precursor)
The key intermediate, 2-fluoro-4-morpholinobenzenamine, is synthesized from 1,3-difluorobenzene.
-
Nitration of 1,3-Difluorobenzene: 1,3-Difluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-difluoronitrobenzene.
-
Nucleophilic Substitution with Morpholine: The resulting 2,4-difluoronitrobenzene is treated with morpholine in a basic medium (e.g., potassium hydroxide in water). This reaction proceeds via a nucleophilic aromatic substitution where the morpholine displaces one of the fluorine atoms to give 2-fluoro-4-morpholinonitrobenzene.
-
Reduction of the Nitro Group: The nitro group of 2-fluoro-4-morpholinonitrobenzene is then reduced to an amine. This reduction can be carried out using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like tin(II) chloride in an acidic medium, to afford 2-fluoro-4-morpholinobenzenamine.
Synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide Derivatives (Final Products)
The final benzamide derivatives are synthesized by a coupling reaction between the precursor amine and various substituted benzoyl chlorides.
-
Reaction Setup: An equimolar amount of 2-fluoro-4-morpholinobenzenamine is dissolved in a suitable solvent, such as toluene, in a round-bottom flask.
-
Addition of Benzoyl Chloride: The desired substituted benzoyl chloride is added dropwise to the solution at room temperature over a period of approximately 30 minutes.
-
Reaction Conditions: The reaction mixture is then heated to reflux temperature.
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The filtrate is concentrated under vacuum to yield the crude product.
-
Purification: The synthesized compound is purified using flash column chromatography.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathway for the preparation of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives.
Caption: Synthetic pathway for N-(2-fluoro-4-morpholin-4-yl-phenyl)-benzamides.
Logical Relationship of Components
This diagram illustrates the key structural components that constitute the final therapeutic candidates discussed in this guide.
Caption: Structural components of the target benzamide derivatives.
Conclusion
This technical guide has summarized the available synthetic and characterization data for a series of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives. While comprehensive physicochemical data for the specifically named 2-fluoro-N-(morpholin-4-yl)benzamide remains elusive, the provided experimental protocols and characterization of related analogues offer a solid foundation for researchers working on this class of compounds. The detailed synthetic workflow and structural relationship diagrams provide a clear visual representation of the chemical processes and molecular architecture, which can aid in the design and synthesis of new derivatives with potentially enhanced biological activities. Further studies are warranted to determine the full physicochemical profile and to explore the structure-activity relationships within this promising chemical space.
An Inquiry into the Mechanistic Action of 2-fluoro-N-(morpholin-4-yl)benzamide: A Review of Available Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound 2-fluoro-N-(morpholin-4-yl)benzamide. A thorough review of publicly available scientific literature and databases was conducted to collate information regarding its biological targets, associated signaling pathways, and relevant experimental data. However, at the time of this report, there is a notable absence of published research specifically detailing the mechanistic properties of this molecule. While the constituent chemical moieties, benzamide and morpholine, are present in numerous biologically active compounds, the specific pharmacological profile of 2-fluoro-N-(morpholin-4-yl)benzamide remains uncharacterized in the public domain.
Introduction
The benzamide and morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to modulate a wide array of biological targets. The morpholine ring, in particular, is often utilized to improve the pharmacokinetic properties of a molecule.[1] Benzamide derivatives have been explored for a variety of therapeutic applications, including as kinase inhibitors and antipsychotic agents. This guide sought to elucidate the specific mechanism of action for the title compound, 2-fluoro-N-(morpholin-4-yl)benzamide.
Current State of Research
Despite a comprehensive search of scientific databases and literature, no studies detailing the mechanism of action, biological targets, or specific signaling pathways affected by 2-fluoro-N-(morpholin-4-yl)benzamide could be identified. The research landscape appears to be focused on other derivatives or related compounds.
For instance, various substituted benzamides have been investigated for their potential as inhibitors of enzymes such as Focal Adhesion Kinase (FAK)[2] and BRAF kinase[3]. These studies, however, do not involve the specific isomeric and substituent pattern of 2-fluoro-N-(morpholin-4-yl)benzamide. The precise positioning of the fluoro group at the 2-position of the benzamide ring, in conjunction with the N-linked morpholine, will confer a unique electronic and steric profile that dictates its specific biological interactions. Without experimental data, any proposed mechanism of action would be purely speculative.
Analysis of Related Scaffolds
While no direct information is available for 2-fluoro-N-(morpholin-4-yl)benzamide, an analysis of its core components can provide a general context for its potential, albeit hypothetical, biological roles.
The Benzamide Moiety
N-substituted benzamides are a versatile class of compounds with a broad range of biological activities.[4] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them suitable for targeting enzyme active sites and receptor binding pockets. The nature and position of substituents on the phenyl ring are critical determinants of their pharmacological activity.
The Morpholine Moiety
The morpholine ring is a common feature in many approved drugs and clinical candidates. It is generally considered to be a metabolically stable, water-solubilizing group. Its presence can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Future Directions and Conclusion
The absence of data on the mechanism of action of 2-fluoro-N-(morpholin-4-yl)benzamide highlights a gap in the current scientific literature. To elucidate its pharmacological profile, a systematic investigation would be required. The logical workflow for such an investigation is outlined below.
References
An In-depth Technical Guide on 2-fluoro-N-(morpholin-4-yl)benzamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-fluoro-N-(morpholin-4-yl)benzamide derivatives and their analogs, with a focus on their synthesis, antimicrobial properties, and potential as anticancer agents. This document summarizes key findings from available research, presents experimental methodologies, and visualizes relevant biological pathways.
Core Compound Structure and Synthesis
The core structure of the compounds discussed herein is based on a 2-fluoro-N-(morpholin-4-yl)benzamide scaffold. A key synthetic route involves the reaction of 2-fluoro-4-morpholinobenzenamine with various substituted benzoyl chlorides.[1]
General Synthetic Workflow:
The synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives is typically achieved through a straightforward and efficient process.[1] The general workflow can be visualized as follows:
General synthesis workflow for N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives.
This reaction is typically carried out in toluene at reflux temperature, leading to good to excellent yields of the desired pure products. The resulting compounds are then characterized using various spectral techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis.[1]
Biological Activities
Antimicrobial Activity
A significant area of investigation for these derivatives has been their antimicrobial properties. Studies have shown that certain N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives exhibit potent antifungal and antibacterial activity, in some cases comparable to standard drug molecules like Gentamycin, Ampicillin, and Nystatin.[1]
Table 1: Summary of Antimicrobial Activity of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide Derivatives
| Compound ID | Substitution Pattern | Antibacterial Activity | Antifungal Activity |
| Series 1 | Various substituted benzoyl moieties | Potent | Potent |
| Details | Specific quantitative data (e.g., MIC values) are not publicly available in the primary literature. | Activity reported against both Gram-positive and Gram-negative bacteria. | Activity reported against various fungal strains. |
Note: This table is a qualitative summary based on available literature. Specific quantitative data from the primary research could not be accessed.
Potential Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
While direct evidence for the anticancer activity of 2-fluoro-N-(morpholin-4-yl)benzamide derivatives is limited, the morpholine moiety is a common feature in a number of compounds that target key signaling pathways involved in cancer progression. One of the most relevant of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and growth.
Several studies have demonstrated that morpholine-containing compounds can act as inhibitors of this pathway. For instance, some m-(4-morpholinoquinazolin-2-yl)benzamides have been shown to selectively inhibit PI3Kα and block the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells. Similarly, m-(4-morpholino-1,3,5-triazin-2-yl)benzamides have also been identified as inhibitors of this pathway.
Given the structural similarities, it is plausible that 2-fluoro-N-(morpholin-4-yl)benzamide derivatives could also exhibit inhibitory effects on the PI3K/Akt/mTOR pathway. Further investigation into this potential mechanism of action is warranted.
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition:
The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the potential points of inhibition by morpholine-containing compounds.
The PI3K/Akt/mTOR signaling pathway with potential inhibition points for morpholine-containing benzamide derivatives.
Experimental Protocols
General Procedure for the Synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives
The following is a general protocol based on the reported synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of 2-fluoro-4-morpholinobenzenamine in toluene (approximately 10 volumes).
-
Addition of Reagent: To this solution, add the desired substituted benzoyl chloride dropwise over a period of 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux temperature.
-
Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Filter the reaction mixture and concentrate the filtrate under vacuum to obtain the crude product. The crude product can be further purified by flash column chromatography.[2]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the agar diffusion method for preliminary screening and the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Susceptibility Testing:
A general workflow for antimicrobial susceptibility testing of the synthesized compounds.
a) Agar Diffusion Method (Qualitative Screening):
-
Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Inoculate the entire surface of the agar with a standardized suspension of the test microorganism.
-
Place sterile paper discs impregnated with known concentrations of the synthesized compounds onto the agar surface.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
b) Broth Dilution Method (MIC Determination):
-
Prepare a series of twofold dilutions of the synthesized compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Conclusion and Future Directions
Derivatives of 2-fluoro-N-(morpholin-4-yl)benzamide represent a promising class of compounds with demonstrated antimicrobial activity. The synthetic route to these molecules is efficient and allows for the generation of a diverse library of analogs by varying the substituted benzoyl chloride.
While the primary focus of the available research has been on their antimicrobial properties, the presence of the morpholine moiety suggests that these compounds may have a broader pharmacological profile. The potential for these derivatives to interact with cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, is an exciting avenue for future research.
To advance the understanding and potential therapeutic application of these compounds, the following steps are recommended:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To elucidate the specific structural features that contribute to the observed antimicrobial activity.
-
Mechanism of Action Studies: To determine the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
In-depth Anticancer Evaluation: Screening of these derivatives against a panel of cancer cell lines and investigation of their effects on key signaling pathways, including PI3K/Akt/mTOR.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the most promising lead compounds.
By pursuing these research directions, the full therapeutic potential of 2-fluoro-N-(morpholin-4-yl)benzamide derivatives and their analogs can be more thoroughly explored.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of 2-fluoro-N-(morpholin-4-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-N-(morpholin-4-yl)benzamide is a synthetic compound belonging to the benzamide class of molecules. While direct target identification studies for this specific molecule are not extensively published, analysis of structurally related compounds and their known biological activities provides a strong hypothesis for its molecular target. This technical guide synthesizes the available information to propose a likely target and outlines the experimental methodologies required for its validation.
Based on structure-activity relationship (SAR) studies of similar compounds, the primary putative target for 2-fluoro-N-(morpholin-4-yl)benzamide is the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . A structurally related molecule, 2-fluoro-N-(3-fluoro-4-(5-((4-morpholinobutyl)amino)-1,3,4-oxadiazol-2-yl)phenyl)benzamide, has been identified as a full agonist of the α7 nAChR, suggesting that the 2-fluorobenzamide scaffold coupled with a basic nitrogen-containing moiety (in this case, a morpholine) is conducive to binding and activation of this receptor.[1][2]
This guide will detail the experimental workflows and data presentation necessary to investigate and confirm the interaction of 2-fluoro-N-(morpholin-4-yl)benzamide with the α7 nAChR.
Proposed Signaling Pathway and Experimental Logic
The α7 nAChR is a ligand-gated ion channel that, upon activation by an agonist, allows the influx of cations, primarily Ca2+, into the cell. This influx triggers a cascade of downstream signaling events. The logical workflow to confirm 2-fluoro-N-(morpholin-4-yl)benzamide as an α7 nAChR agonist involves a series of experiments progressing from initial binding confirmation to functional cellular and in vivo assays.
Caption: Logical workflow for the target identification and validation of 2-fluoro-N-(morpholin-4-yl)benzamide.
Quantitative Data Summary
A crucial aspect of target identification is the quantitative characterization of the compound's interaction with its putative target. The following table outlines the key quantitative parameters that should be determined through the experimental protocols described in the subsequent section.
| Parameter | Description | Experimental Assay | Expected Value Range (based on analogs) |
| Ki (nM) | Inhibitor constant, a measure of binding affinity. | Radioligand Binding Assay | 1 - 100 nM |
| IC50 (nM) | Half-maximal inhibitory concentration in a competitive binding assay. | Radioligand Binding Assay | 1 - 200 nM |
| EC50 (nM) | Half-maximal effective concentration in a functional assay. | Calcium Flux Assay, Electrophysiology | 10 - 500 nM |
| Emax (%) | Maximum efficacy of the compound relative to a known full agonist. | Calcium Flux Assay, Electrophysiology | 80 - 110% (for a full agonist) |
| Selectivity | Ratio of Ki or EC50 for the target receptor versus other receptors. | Counter-screening assays | >100-fold vs. other nAChR subtypes |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for key experiments in the target identification of an α7 nAChR agonist.
Radioligand Binding Assay
This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the α7 nAChR.
Objective: To determine the binding affinity (Ki and IC50) of 2-fluoro-N-(morpholin-4-yl)benzamide for the α7 nAChR.
Materials:
-
Membrane preparations from cells expressing human α7 nAChR.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.
-
Test compound: 2-fluoro-N-(morpholin-4-yl)benzamide.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or nicotine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of 2-fluoro-N-(morpholin-4-yl)benzamide.
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Calcium Flux Functional Assay
This cell-based assay measures the functional consequence of receptor activation, which for α7 nAChR is an increase in intracellular calcium.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2-fluoro-N-(morpholin-4-yl)benzamide.
Materials:
-
A cell line stably expressing human α7 nAChR (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compound: 2-fluoro-N-(morpholin-4-yl)benzamide.
-
Reference agonist (e.g., nicotine or PNU-282987).
-
A fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of 2-fluoro-N-(morpholin-4-yl)benzamide and the reference agonist.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the test compound or reference agonist to the wells and continue recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of the compound.
-
Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is typically expressed as a percentage of the maximal response induced by the reference agonist.
Caption: Workflow for the calcium flux functional assay.
Conclusion
While direct experimental data for 2-fluoro-N-(morpholin-4-yl)benzamide is limited in the public domain, the strong evidence from structurally related compounds points towards the alpha-7 nicotinic acetylcholine receptor as its primary molecular target. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation and validation of this hypothesis. Successful target identification and characterization are critical steps in the drug discovery and development process, providing a mechanistic understanding of a compound's biological activity and paving the way for further preclinical and clinical evaluation.
References
- 1. The discovery of 2-fluoro-N-(3-fluoro-4-(5-((4-morpholinobutyl)amino)-1,3,4-oxadiazol-2-yl)phenyl)benzamide, a full agonist of the alpha-7 nicotinic acetylcholine receptor showing efficacy in the novel object recognition model of cognition enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Pharmacokinetic Profile of 2-fluoro-N-(morpholin-4-yl)benzamide: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive overview of the pharmacokinetic profile of 2-fluoro-N-(morpholin-4-yl)benzamide. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific data on the absorption, distribution, metabolism, and excretion (ADME) of this particular compound. While the benzamide and morpholine moieties are common in pharmacologically active molecules, and fluoro-substitution is a frequent strategy in drug design to modulate metabolic stability and other properties, specific experimental data for 2-fluoro-N-(morpholin-4-yl)benzamide is not available in the public domain. This guide will, therefore, outline the general considerations for the pharmacokinetic profiling of such a compound and present a hypothetical experimental workflow for its characterization.
Introduction
2-fluoro-N-(morpholin-4-yl)benzamide is a synthetic organic compound featuring a fluorinated benzoyl group attached to a morpholine ring via an amide linkage. The presence of the fluorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The morpholine ring often imparts favorable physicochemical properties and can be a site for metabolism. Understanding the pharmacokinetic profile of this molecule is crucial for any potential therapeutic development.
Due to the absence of specific data, this document will serve as a methodological guide for researchers aiming to investigate the pharmacokinetics of 2-fluoro-N-(morpholin-4-yl)benzamide.
Hypothetical Experimental Protocols for Pharmacokinetic Characterization
The following sections detail standard experimental protocols that would be necessary to elucidate the pharmacokinetic profile of 2-fluoro-N-(morpholin-4-yl)benzamide.
In Vitro ADME Studies
Table 1: Proposed In Vitro Assays for 2-fluoro-N-(morpholin-4-yl)benzamide
| Parameter Assessed | Experimental System | Purpose |
| Metabolic Stability | Human and rodent liver microsomes, S9 fraction, or hepatocytes | To determine the intrinsic clearance and identify major metabolic pathways. |
| CYP450 Inhibition | Recombinant human cytochrome P450 enzymes | To assess the potential for drug-drug interactions. |
| Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation, or ultrafiltration with human and rodent plasma | To determine the fraction of the compound bound to plasma proteins, which influences its distribution and clearance. |
| Permeability | Caco-2 or MDCK cell monolayers | To predict intestinal absorption and potential for blood-brain barrier penetration. |
| Solubility | Thermodynamic or kinetic solubility assays in various buffers | To assess the dissolution rate and potential for oral absorption. |
-
Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of 2-fluoro-N-(morpholin-4-yl)benzamide is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: The compound (final concentration, e.g., 1 µM) is pre-incubated with HLM in the presence of a regenerating system (e.g., NADPH, UDPGA) at 37°C.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the cofactor. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated based on the t½ and the protein concentration in the incubation.
In Vivo Pharmacokinetic Studies
Table 2: Proposed In Vivo Pharmacokinetic Study Design in Rodents
| Parameter | Study Design |
| Animal Model | Male and female Sprague-Dawley rats or C57BL/6 mice |
| Dosing Routes | Intravenous (IV) bolus and oral (PO) gavage |
| Dose Levels | At least two dose levels for each route to assess dose proportionality |
| Sample Collection | Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) |
| Bioanalysis | Plasma concentrations of 2-fluoro-N-(morpholin-4-yl)benzamide determined by a validated LC-MS/MS method |
| Pharmacokinetic Parameters | Cmax, Tmax, AUC, t½, CL, Vd (for IV), and F% (for PO) |
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.
-
Dosing: For intravenous administration, the compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus via the tail vein. For oral administration, the compound is formulated as a suspension or solution and administered by gavage.
-
Blood Sampling: Blood samples (approximately 100 µL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: A sensitive and specific LC-MS/MS method is developed and validated for the quantification of 2-fluoro-N-(morpholin-4-yl)benzamide in rat plasma.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine the key pharmacokinetic parameters.
Potential Metabolic Pathways and Signaling Interactions
While no specific signaling pathways are known for 2-fluoro-N-(morpholin-4-yl)benzamide, a hypothetical workflow for its investigation is presented below.
Caption: Hypothetical workflow for pharmacokinetic characterization.
Conclusion
The successful development of any new chemical entity as a therapeutic agent is contingent on a thorough understanding of its pharmacokinetic properties. For 2-fluoro-N-(morpholin-4-yl)benzamide, such data is currently absent from the public domain. The experimental protocols and workflows outlined in this guide provide a standard framework for researchers to generate the necessary in vitro and in vivo data. Elucidating the ADME properties will be a critical step in assessing the druggability of this compound and guiding any future preclinical and clinical development. Researchers are encouraged to perform these studies to fill the existing knowledge gap.
Investigating the Structure-Activity Relationship of 2-fluoro-N-(morpholin-4-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in drug discovery. The incorporation of a morpholine ring, a common motif in CNS-active and other therapeutic agents, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The specific compound, 2-fluoro-N-(morpholin-4-yl)benzamide, combines these key features with a fluorine substituent at the 2-position of the benzoyl ring, a modification known to modulate electronic properties and metabolic fate.
This technical guide aims to provide a detailed, albeit predictive, investigation into the SAR of 2-fluoro-N-(morpholin-4-yl)benzamide. By examining the individual and combined contributions of the 2-fluorobenzoyl and N-morpholine moieties, we can hypothesize its potential biological targets and design strategies for analog development.
Core Structural Components and Their Significance
The structure of 2-fluoro-N-(morpholin-4-yl)benzamide can be dissected into three key components, each contributing to its overall physicochemical and pharmacological profile.
| Component | Structure | Potential Significance |
| 2-Fluorobenzoyl Moiety | ![]() | The ortho-fluoro substituent can influence the conformation of the amide bond, impact binding to target proteins through electrostatic or hydrogen bonding interactions, and alter metabolic pathways by blocking potential sites of oxidation. |
| Amide Linker | -C(=O)N- | The amide bond is a critical hydrogen bond donor and acceptor, crucial for interaction with many biological targets. Its planarity and rotational barrier influence the overall molecular shape. |
| N-Morpholine Ring | ![]() | The morpholine ring enhances aqueous solubility and can act as a hydrogen bond acceptor. Its chair conformation provides a specific three-dimensional shape that can be important for receptor recognition. |
Inferred Structure-Activity Relationships
Due to the absence of direct experimental data, the following SAR is inferred from studies on analogous compounds.
The Role of the 2-Fluoro Substituent
The placement of a fluorine atom at the ortho position of the benzoyl ring is a common strategy in drug design.
-
Conformational Control: The 2-fluoro group can induce a non-coplanar arrangement between the phenyl ring and the amide group. This "ortho-effect" can be crucial for fitting into specific binding pockets and can also influence the compound's metabolic stability by shielding the amide bond from enzymatic hydrolysis.
-
Electronic Effects: Fluorine is a highly electronegative atom, which can modulate the acidity of the amide proton and the charge distribution of the aromatic ring. This can impact interactions with target residues.
-
Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine at a potential site of metabolism can increase the compound's half-life.
In the context of kinase inhibitors, for example, a 2-fluorobenzamide moiety has been explored, where the fluorine atom can form key hydrogen bonds with the hinge region of the kinase.
The Significance of the N-Morpholine Moiety
The N-morpholine group is a versatile functional group in medicinal chemistry, often referred to as a "pharmacokinetic enhancer."
-
Solubility and Permeability: The morpholine ring, with its oxygen and nitrogen heteroatoms, can improve aqueous solubility, which is often a challenge for aromatic compounds. This balance of hydrophilicity and lipophilicity is critical for oral bioavailability.
-
Metabolic Stability: The morpholine ring is generally metabolically stable.
-
Target Interactions: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
Studies on various classes of compounds, including FAK inhibitors and CB2 agonists, have shown that the morpholine moiety is well-tolerated and can contribute to potent activity.[1][2][3]
Hypothetical SAR Summary for 2-fluoro-N-(morpholin-4-yl)benzamide Analogs
Based on the analysis of related compounds, the following table summarizes the predicted impact of structural modifications on the biological activity of 2-fluoro-N-(morpholin-4-yl)benzamide.
| Modification | Predicted Impact on Activity | Rationale |
| Position of Fluorine | Moving the fluorine to the 3- or 4-position would likely alter the binding mode and could decrease activity if the ortho-conformation is critical. | The ortho-fluoro group often plays a specific role in target engagement through conformational restriction or direct interaction. |
| Replacement of Fluorine | Substitution with other halogens (Cl, Br) or small alkyl groups (CH3) would alter steric and electronic properties, potentially leading to a loss of potency. | The unique properties of fluorine (small size, high electronegativity) are often difficult to replicate with other substituents. |
| Modification of the Morpholine Ring | Introduction of substituents on the morpholine ring could either enhance or decrease activity depending on the target's steric tolerance. | Small alkyl groups might be tolerated, while larger groups could lead to steric clashes. |
| Replacement of the Morpholine Ring | Replacement with other cyclic amines (e.g., piperidine, piperazine) would alter the physicochemical properties and could impact both potency and selectivity. | Piperazine, for instance, introduces an additional basic center which could be beneficial for certain targets. |
Potential Biological Targets and Therapeutic Areas
Given the structural motifs present in 2-fluoro-N-(morpholin-4-yl)benzamide, several potential biological targets can be hypothesized:
-
Kinases: The benzamide scaffold is a well-known hinge-binding motif for many kinases. The 2-fluoro substitution could enhance selectivity for certain kinase families.
-
G-Protein Coupled Receptors (GPCRs): The combination of an aromatic core and a basic amine is a common feature of GPCR ligands.
-
Ion Channels: Benzamide derivatives have been reported to modulate the function of various ion channels.
-
Enzymes: The amide functionality can participate in key interactions within the active sites of enzymes such as histone deacetylases (HDACs).
The presence of the morpholine group, which is prevalent in many CNS-active drugs, suggests that 2-fluoro-N-(morpholin-4-yl)benzamide could potentially have applications in neurological or psychiatric disorders.[4]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of 2-fluoro-N-(morpholin-4-yl)benzamide and its analogs.
General Synthesis of N-Acylmorpholines
A common method for the synthesis of N-acylmorpholines involves the reaction of a benzoyl chloride with morpholine.
dot
Caption: General synthetic scheme for 2-fluoro-N-(morpholin-4-yl)benzamide.
Protocol:
-
Dissolve 2-fluorobenzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.
-
Slowly add morpholine (1.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction for a specified time (typically a few hours) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-fluoro-N-(morpholin-4-yl)benzamide.
In Vitro Biological Evaluation Workflow
A generalized workflow for the initial biological screening of 2-fluoro-N-(morpholin-4-yl)benzamide and its analogs is presented below.
dot
Caption: General workflow for in vitro biological evaluation.
Key Experimental Protocols:
-
Target-Based Assays: If a specific target is hypothesized (e.g., a particular kinase), enzymatic assays can be performed to determine the inhibitory activity (IC50) of the compound.
-
Cell-Based Assays: The compound can be tested in various cell lines to assess its effect on cell viability, proliferation, or other cellular phenotypes. This can help to identify potential therapeutic areas and assess cytotoxicity.
-
Selectivity Profiling: Active compounds should be tested against a panel of related targets (e.g., a kinase panel) to determine their selectivity.
-
ADME-Tox Profiling: In later stages, in vitro assays to assess absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties are crucial for evaluating the drug-like properties of the compound.
Conclusion and Future Directions
While direct experimental data for 2-fluoro-N-(morpholin-4-yl)benzamide is currently lacking, a comprehensive analysis of its structural components allows for the formulation of a predictive SAR framework. The combination of a 2-fluorobenzoyl moiety and an N-morpholine ring suggests potential for this compound to be a biologically active molecule with favorable drug-like properties.
Future research should focus on:
-
Synthesis and Biological Screening: The synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide and a library of its analogs is the essential first step to validate the hypotheses presented in this guide. Screening against a diverse panel of biological targets, particularly kinases and GPCRs, would be a logical starting point.
-
In-depth SAR Studies: Once a biological activity is identified, systematic modifications to all three core components of the molecule should be performed to establish a clear SAR.
-
Computational Modeling: Molecular docking and other in-silico methods can be employed to rationalize the observed SAR and guide the design of more potent and selective analogs.[5][6]
By systematically exploring the chemical space around this scaffold, the full therapeutic potential of 2-fluoro-N-(morpholin-4-yl)benzamide and its derivatives can be unlocked.
References
- 1. Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents [mdpi.com]
- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-fluoro-N-(morpholin-4-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific high-throughput screening applications of 2-fluoro-N-(morpholin-4-yl)benzamide is limited. The following application note and protocols are presented as a representative and hypothetical example of how a novel benzamide compound could be screened against a relevant biological target, based on the common activities of structurally similar molecules and established high-throughput screening (HTS) methodologies.[1][2]
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, growth, and metabolism.[3] Dysregulation of this pathway is one of the most frequent occurrences in human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), highly attractive targets for therapeutic intervention.[3][4] The benzamide scaffold is a privileged structure in medicinal chemistry, with many derivatives showing potent inhibitory activity against various kinases.[1][2]
This application note describes a robust, automated high-throughput screening assay for identifying and characterizing inhibitors of Akt1 kinase. The protocol is suitable for screening large compound libraries and has been exemplified using the novel compound, 2-fluoro-N-(morpholin-4-yl)benzamide. The assay employs a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a homogenous and sensitive method ideal for HTS.[5]
Signaling Pathway Context
The PI3K/Akt/mTOR pathway is activated by growth factors and other extracellular signals. This leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits Akt and PDK1 to the cell membrane, where Akt is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses, including cell survival and proliferation. Inhibition of Akt is a key strategy to counteract this pro-survival signaling in cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway.
Assay Principle
This protocol utilizes a TR-FRET immunoassay to measure the phosphorylation of a biotinylated peptide substrate by Akt1. The reaction mixture contains the Akt1 enzyme, the biotinylated substrate, and ATP. In the presence of active enzyme, the substrate is phosphorylated. After the kinase reaction, a detection solution containing Europium (Eu)-labeled anti-phospho-serine antibody (donor) and Streptavidin-Allophycocyanin (SA-APC) (acceptor) is added.
If the substrate is phosphorylated, the anti-phospho-antibody binds to it. The biotin tag on the substrate is simultaneously bound by SA-APC. This brings the Eu-donor and APC-acceptor into close proximity, allowing FRET to occur upon excitation at 340 nm. The resulting FRET signal is measured at 665 nm. Inhibitors of Akt1, such as 2-fluoro-N-(morpholin-4-yl)benzamide, will prevent substrate phosphorylation, disrupting the FRET pair formation and leading to a decrease in the signal.
High-Throughput Screening Workflow
The HTS process is designed for automation in a 384-well plate format. It involves compound dispensing, addition of enzyme and substrate, initiation of the kinase reaction with ATP, and finally, the addition of the detection reagents before reading the plate.
Caption: Automated HTS workflow for Akt1 inhibition.
Experimental Protocol
Materials and Reagents
-
Enzyme: Recombinant Human Akt1 (e.g., SignalChem, Cat# P61-10G)
-
Substrate: Biotin-Akt/SGK Substrate Peptide (e.g., SignalChem, Cat# A05-58)
-
ATP: Adenosine 5'-triphosphate (Sigma, Cat# A7699)
-
Antibody: LANCE® Ultra ULight™-anti-p-Akt Substrate (Ser) Antibody (PerkinElmer, Cat# TRF0104)
-
Acceptor: LANCE® SureLight® Allophycocyanin-Streptavidin (PerkinElmer, Cat# CR130-100)
-
Assay Plates: 384-well low-volume, white, opaque plates (e.g., Corning, Cat# 3824)
-
Compound: 2-fluoro-N-(morpholin-4-yl)benzamide, dissolved in 100% DMSO
-
Controls: Staurosporine (potent kinase inhibitor, positive control), DMSO (negative control)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
Reagent Preparation
-
2X Akt1/Substrate Mix: Prepare a solution in Assay Buffer containing Akt1 at 4 nM and Biotin-Akt Substrate at 2 µM.
-
2X ATP Solution: Prepare a solution of ATP at 20 µM in Assay Buffer.
-
4X TR-FRET Detection Mix: Prepare a solution in Assay Buffer containing Eu-anti-phospho-antibody at 8 nM and SA-APC at 80 nM.
Assay Procedure (384-well format)
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds (at 2 mM in DMSO) or control solutions to the assay plate. This results in a final compound concentration of 10 µM in the kinase reaction.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X Akt1/Substrate Mix to all wells.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the 2X ATP Solution to all wells to start the kinase reaction. The final volume is 10 µL.
-
Kinase Reaction: Centrifuge the plates (1 min at 1000 rpm) and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the 4X TR-FRET Detection Mix to all wells to stop the reaction. The final volume is 20 µL.
-
Detection Incubation: Centrifuge the plates (1 min at 1000 rpm), cover to protect from light, and incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar or EnVision) with excitation at 340 nm and emission at 615 nm and 665 nm.
Data Presentation and Analysis
Data Calculation
-
TR-FRET Ratio: Calculate the emission ratio for each well: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
Percent Inhibition: Calculate the percentage of inhibition for each test compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)) Where:
-
Ratio_compound is the ratio from a well with a test compound.
-
Ratio_pos_ctrl is the average ratio from positive control wells (e.g., Staurosporine).
-
Ratio_neg_ctrl is the average ratio from negative control wells (DMSO).
-
-
Z'-Factor: Assess the quality of the assay using the Z'-factor, which should be ≥ 0.5 for a robust screen.[6][7][8] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
IC50 Determination: For hit compounds, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10][11]
Summary of Quantitative Data
Table 1: HTS Assay Performance Summary
| Parameter | Value | Interpretation |
|---|---|---|
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS.[7] |
| Signal to Background (S/B) | 12.5 | Robust signal window. |
| CV% (Negative Control) | 4.2% | Low variability in the assay signal. |
| CV% (Positive Control) | 5.8% | Low variability in the inhibited signal. |
Table 2: Hypothetical Dose-Response Data for 2-fluoro-N-(morpholin-4-yl)benzamide against Akt1
| Concentration (µM) | % Inhibition (Mean) | Std. Dev. |
|---|---|---|
| 100.0 | 98.5 | 2.1 |
| 33.3 | 95.2 | 3.5 |
| 11.1 | 89.1 | 4.0 |
| 3.7 | 75.4 | 5.2 |
| 1.2 | 51.3 | 4.8 |
| 0.4 | 24.6 | 6.1 |
| 0.1 | 8.9 | 5.5 |
| 0.0 | 0.0 | 4.3 |
Table 3: Potency of 2-fluoro-N-(morpholin-4-yl)benzamide
| Compound | Target | IC50 (µM) |
|---|
| 2-fluoro-N-(morpholin-4-yl)benzamide | Akt1 | 1.15 |
Conclusion
The described TR-FRET assay provides a robust, sensitive, and high-throughput method for identifying and characterizing inhibitors of Akt1 kinase. The workflow is readily automated for screening large compound libraries. The hypothetical data for 2-fluoro-N-(morpholin-4-yl)benzamide demonstrates its potential as a moderately potent inhibitor of Akt1, warranting further investigation through secondary assays and medicinal chemistry efforts to establish its mechanism of action and selectivity profile. This protocol serves as a foundational template for kinase inhibitor discovery campaigns.
References
- 1. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
2-fluoro-N-(morpholin-4-yl)benzamide as a chemical probe for [target protein]
An initial survey of scientific literature indicates that 2-fluoro-N-(morpholin-4-yl)benzamide is not established as a specific chemical probe for a particular protein target. Its direct biological activity and mechanism of action are not well-documented in publicly available research.
Therefore, this document provides detailed application notes and protocols for a representative and well-characterized chemical probe from the broader benzamide class: AMG 900 . This potent, orally bioavailable, and selective pan-Aurora kinase inhibitor serves as an excellent exemplar for researchers, scientists, and drug development professionals interested in utilizing benzamide derivatives as chemical probes.
Application Notes for AMG 900: A Pan-Aurora Kinase Inhibitor
Introduction
AMG 900 is a novel, ATP-competitive phthalazinamine-based small molecule inhibitor of Aurora kinases.[1] It exhibits high potency against all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Overexpression of Aurora kinases is common in many human cancers, making them attractive targets for cancer therapy.[4] AMG 900 serves as a valuable chemical probe to investigate the cellular functions of Aurora kinases and as a potential therapeutic agent.
Mechanism of Action
AMG 900 selectively binds to the ATP-binding pocket of Aurora kinases A, B, and C, preventing their catalytic activity.[1][5] Inhibition of Aurora A disrupts centrosome separation and spindle formation, while inhibition of Aurora B, a component of the chromosomal passenger complex, leads to defects in chromosome alignment, silencing of the spindle assembly checkpoint (SAC), and failure of cytokinesis.[6][7] This ultimately results in endoreduplication (repeated rounds of DNA replication without cell division) and apoptosis in cancer cells.[8][9] A key pharmacodynamic marker of Aurora B inhibition by AMG 900 is the reduced phosphorylation of its substrate, Histone H3 at Serine 10 (p-Histone H3).[1][8][9]
Quantitative Data
The following tables summarize the in vitro and in vivo properties of AMG 900.
Table 1: In Vitro Kinase Inhibitory Potency of AMG 900
| Kinase Target | IC50 (nM) | Selectivity Notes |
| Aurora A | 5 | Potent inhibitor |
| Aurora B | 4 | Potent inhibitor |
| Aurora C | 1 | Most potent against Aurora C |
| p38α | >10-fold less potent | High selectivity over these kinases |
| Tyk2 | >10-fold less potent | High selectivity over these kinases |
| JNK2 | >10-fold less potent | High selectivity over these kinases |
| Met | >10-fold less potent | High selectivity over these kinases |
| Tie2 | >10-fold less potent | High selectivity over these kinases |
Data sourced from multiple studies.[1][2]
Table 2: Cellular Activity of AMG 900 in Cancer Cell Lines
| Cell Line | Tumor Type | Cellular Effect | EC50 (nM) | Notes |
| HCT116 | Colon Carcinoma | Inhibition of Colony Formation | ~5 | - |
| HeLa | Cervical Cancer | Inhibition of p-Aurora A/B | 6.5 / 8.2 (IC50) | - |
| Multiple (Panel of 26) | Various | Inhibition of Proliferation | 0.7 - 5.3 | Includes paclitaxel-resistant cell lines |
| A172, U-87MG, U-118MG | Glioblastoma | Reduction in Cell Growth | Concentration-dependent | Effective against glioblastoma cells |
Data compiled from various preclinical evaluations.[2][8][10]
Table 3: Summary of Preclinical Pharmacokinetic Properties of AMG 900
| Species | Clearance | Volume of Distribution | Oral Bioavailability (%) | Terminal Half-life (h) |
| Mouse | Moderate | Small | ~31-107 | ~0.6-2.4 |
| Rat | Moderate | Small | ~31-107 | ~0.6-2.4 |
| Dog | Low | Small | ~31-107 | ~0.6-2.4 |
AMG 900 is highly bound to plasma proteins (>99%) and is a weak substrate for P-glycoprotein (Pgp).[11][12][13]
Signaling Pathway and Experimental Workflow
Caption: Aurora Kinase Signaling in Mitosis and Inhibition by AMG 900.
Caption: Workflow for Preclinical Evaluation of a Kinase Inhibitor Probe.
Experimental Protocols
1. In Vitro Aurora Kinase Inhibition Assay (HTRF)
This protocol describes a method to determine the IC50 value of AMG 900 against Aurora kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Materials:
-
Recombinant human Aurora A, B, and C enzymes.
-
Biotinylated peptide substrate.
-
ATP.
-
HTRF KinEASE™-STK S1 Kit (Cisbio) or equivalent, containing Eu³⁺-cryptate labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin.
-
AMG 900 (dissolved in 100% DMSO to make a 10 mM stock).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of AMG 900 in 100% DMSO. Further dilute these stocks into the assay buffer to achieve the desired final concentrations (e.g., from 1 µM to 0.01 nM) with a final DMSO concentration of ≤1%.
-
Reaction Mixture: Prepare a master mix containing the kinase and biotinylated peptide substrate in the assay buffer. The concentrations of enzyme and substrate should be optimized based on the specific activity of the kinase, typically near the Km for the peptide.[14]
-
Assay Plate Setup:
-
Add 2.5 µL of diluted AMG 900 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the enzyme/peptide master mix to each well to initiate the reaction.
-
-
Kinase Reaction:
-
Prepare an ATP solution in assay buffer (at a concentration equal to its Km for the specific kinase).
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection mix by diluting the Eu³⁺-cryptate antibody and streptavidin-XL665 in the detection buffer provided with the kit.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the percentage of inhibition against the logarithm of AMG 900 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell Proliferation and Colony Formation Assay
This protocol assesses the long-term effect of AMG 900 on the ability of single cells to form colonies.
-
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa).
-
Complete cell culture medium.
-
AMG 900 (10 mM stock in DMSO).
-
6-well plates.
-
Crystal Violet staining solution (0.5% w/v in 25% methanol).
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of AMG 900 (e.g., 0.5, 5.0, 50 nM) or DMSO vehicle control for 48 hours.[2][14]
-
Drug Washout: After 48 hours, aspirate the medium containing the drug, wash the cells twice with complete medium, and add 2 mL of fresh, drug-free medium to each well.[1][15]
-
Colony Growth: Incubate the plates for 10-14 days, or until the colonies in the DMSO control wells are clearly visible.
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 1 mL of ice-cold methanol for 15 minutes.
-
Aspirate the methanol and add 1 mL of Crystal Violet solution to each well. Stain for 20 minutes at room temperature.
-
-
Wash and Dry: Gently wash the plates with distilled water until the excess stain is removed and allow the plates to air dry.
-
Imaging and Quantification: Scan or photograph the plates. The number and size of colonies can be quantified using image analysis software (e.g., ImageJ).
-
3. Western Blot for p-Histone H3 Target Engagement
This protocol measures the inhibition of Aurora B activity in cells by detecting the phosphorylation level of its substrate, Histone H3.
-
Materials:
-
HeLa or HCT116 cells.
-
AMG 900.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-total Histone H3, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Treat with AMG 900 at desired concentrations (e.g., 10, 50, 100 nM) for 6-24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against p-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Histone H3 and/or β-actin.
-
4. In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of AMG 900 in a mouse model.
-
Materials:
-
Female athymic nude mice.
-
Human tumor cells (e.g., HCT116, COLO 205).
-
Matrigel.
-
AMG 900 formulation for oral gavage (e.g., in 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 2 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[2]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of ~150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, AMG 900 at 3.75, 7.5, and 15 mg/kg; n=10 per group).[2][9]
-
Drug Administration: Administer AMG 900 or vehicle by oral gavage according to the desired schedule (e.g., once daily, twice daily for 21 days).[8]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Pharmacodynamic (PD) Analysis:
-
In a satellite group of mice, administer a single dose of AMG 900.
-
At a specified time point (e.g., 3 hours post-dose), euthanize the mice and collect tumors.[2]
-
Process the tumors for analysis of p-Histone H3 levels by immunohistochemistry or flow cytometry to confirm target engagement in vivo.
-
-
Efficacy Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size. Calculate tumor growth inhibition (TGI) for each treatment group.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Aurora kinase - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rupress.org [rupress.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
cell-based assay protocol for 2-fluoro-N-(morpholin-4-yl)benzamide
Application Note and Protocol
Topic: Cell-Based Assay Protocol for 2-fluoro-N-(morpholin-4-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway that maintains protein homeostasis within the endoplasmic reticulum (ER). Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the UPR, has emerged as a promising therapeutic target for a range of diseases, including cancer and inflammatory conditions.[1][2] IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, the RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][3][4] This splicing event leads to a frameshift, producing the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation.
This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory potential of 2-fluoro-N-(morpholin-4-yl)benzamide (referred to herein as Compound X) on the IRE1α signaling pathway. The assay utilizes a luciferase reporter system to quantify the extent of XBP1 mRNA splicing, offering a robust and high-throughput method for screening and characterizing potential IRE1α inhibitors.
Signaling Pathway
The diagram below illustrates the activation of the IRE1α pathway leading to the splicing of XBP1 mRNA.
Caption: The IRE1α signaling pathway under ER stress.
Data Summary
The following table summarizes hypothetical data for the inhibition of IRE1α-mediated XBP1 splicing by Compound X, with a known IRE1α inhibitor serving as a positive control.
| Compound | Target | Assay Type | IC50 (µM) |
| Compound X | IRE1α | XBP1-Luciferase Reporter | 1.25 |
| Known IRE1α Inhibitor | IRE1α | XBP1-Luciferase Reporter | 0.5 |
Experimental Protocol
This protocol describes a cell-based reporter assay to measure the inhibition of IRE1α-mediated XBP1 splicing. The assay utilizes a stable cell line expressing a luciferase reporter construct that is only expressed upon the splicing of an XBP1 intron.[5][6]
Materials and Reagents
-
HEK293T cells stably expressing an XBP1-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tunicamycin (ER stress inducer)
-
Compound X (2-fluoro-N-(morpholin-4-yl)benzamide)
-
Known IRE1α inhibitor (e.g., KIRA6)[7]
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Cell Culture
-
Culture the HEK293T-XBP1-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
Assay Workflow
The following diagram outlines the key steps of the experimental workflow.
Caption: Experimental workflow for the XBP1 splicing assay.
Assay Procedure
-
Cell Seeding:
-
Trypsinize and resuspend the HEK293T-XBP1-Luciferase cells in fresh culture medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and the known IRE1α inhibitor in DMSO. Further dilute in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing the test compounds or DMSO vehicle control.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
ER Stress Induction:
-
Prepare a stock solution of Tunicamycin in DMSO. Dilute it in culture medium to a working concentration that is 2X the final desired concentration (e.g., 2 µg/mL for a final concentration of 1 µg/mL).
-
Add 100 µL of the Tunicamycin working solution to each well (except for the no-stress control wells, to which 100 µL of medium is added).
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 16 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL per well).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Normalization:
-
Subtract the average luminescence signal of the no-stress control wells from all other readings.
-
Normalize the data to the DMSO-treated, Tunicamycin-stimulated wells, which represents 100% IRE1α activity.
-
-
IC50 Calculation:
-
Plot the normalized luminescence values against the logarithm of the compound concentrations.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value for each compound. This can be performed using software such as GraphPad Prism or equivalent.
-
Conclusion
This application note provides a comprehensive protocol for a cell-based assay designed to screen for and characterize inhibitors of the IRE1α pathway, such as the test compound 2-fluoro-N-(morpholin-4-yl)benzamide. The XBP1-luciferase reporter assay is a sensitive and reliable method for quantifying IRE1α RNase activity in a cellular context, making it a valuable tool in drug discovery and development efforts targeting the Unfolded Protein Response.
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioluminescent reporter assay for monitoring ER stress in human beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XBP1 splicing reporter (XSARA) cell line | Cell Lines - Ximbio [ximbio.com]
- 7. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safinamide in Animal Model Studies
Disclaimer: The following application notes and protocols are provided for safinamide . No specific animal model studies were found for "2-fluoro-N-(morpholin-4-yl)benzamide" in the available literature. Safinamide, an α-aminoamide derivative, is presented here as a well-documented compound with a benzamide moiety that has been extensively studied in preclinical animal models for neurological disorders.
Introduction
Safinamide is a compound with a multi-modal mechanism of action, making it a subject of interest in neuropharmacology. It is known primarily as a reversible monoamine oxidase B (MAO-B) inhibitor.[1][2][3][4] Additionally, it exhibits non-dopaminergic properties, including the blockade of voltage-dependent sodium channels, modulation of N-type calcium channels, and inhibition of excessive glutamate release.[3][5] These characteristics have led to its investigation in various animal models, particularly for Parkinson's disease and related symptoms like tremor and neuropathic pain.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical animal studies with safinamide.
Table 1: Efficacy of Safinamide in a Rat Model of Drug-Induced Parkinsonian Tremor
| Animal Model | Induction Agent | Safinamide Dose (mg/kg, IP) | Outcome | Reference |
| Sprague-Dawley Rats | Galantamine (3.0 mg/kg, IP) | 5.0 - 10.0 | Significant reduction in tremulous jaw movements | [1][2] |
| Sprague-Dawley Rats | Pilocarpine (0.5 mg/kg, IP) | 5.0 - 10.0 | Significant reduction in tremulous jaw movements | [1][2] |
| Sprague-Dawley Rats | Pimozide (1.0 mg/kg, IP) | 5.0 - 10.0 | Significant reduction in tremulous jaw movements | [1][2] |
Table 2: Efficacy of Safinamide in a Rat Model of Neuropathic Pain
| Animal Model | Induction Method | Safinamide Dose (mg/kg, oral) | Assessment Method | Outcome | Reference |
| Male CCI Model Rats | Chronic Constriction Injury | 15, 30, 45, 70 (single dose) | von Frey test, weight-bearing test | Dose-dependent improvement in neuropathic pain | [4] |
| Male CCI Model Rats | Chronic Constriction Injury | 15, 45 (once daily for 7 days) | von Frey test, weight-bearing test | Enhanced improvement in neuropathic pain with repeated administration | [4] |
Experimental Protocols
Protocol 1: Evaluation of Tremorolytic Effects of Safinamide in a Rat Model of Drug-Induced Parkinsonian Tremor
This protocol is based on the methodology used to assess the efficacy of safinamide in reducing tremulous jaw movements (TJMs), an animal model of parkinsonian tremor.[1][2]
1. Animals:
-
Male Sprague-Dawley rats.
2. Materials:
-
Safinamide
-
Tremor-inducing agents:
-
Galantamine (anticholinesterase)
-
Pilocarpine (muscarinic agonist)
-
Pimozide (dopamine D2 antagonist)
-
-
Vehicle for drug administration (e.g., saline)
-
Intraperitoneal (IP) injection supplies
3. Procedure:
-
Acclimatization: Acclimate rats to the testing environment to minimize stress-induced behaviors.
-
Drug Preparation: Dissolve safinamide and tremor-inducing agents in the appropriate vehicle to the desired concentrations.
-
Administration of Safinamide: Administer safinamide at doses ranging from 5.0-10.0 mg/kg via IP injection.
-
Induction of Tremulous Jaw Movements (TJMs): Following the appropriate pre-treatment time for safinamide, administer one of the following tremor-inducing agents:
-
Galantamine (3.0 mg/kg, IP)
-
Pilocarpine (0.5 mg/kg, IP)
-
Pimozide (1.0 mg/kg, IP)
-
-
Behavioral Observation:
-
After administration of the tremor-inducing agent, place the rat in an observation chamber.
-
Record the number of TJMs over a specified period. TJMs are defined as vertical deflections of the lower jaw that resemble chewing but are not directed at any specific object.
-
-
Data Analysis: Compare the number of TJMs in the safinamide-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessment of Analgesic Effects of Safinamide in a Rat Model of Neuropathic Pain
This protocol describes the evaluation of safinamide's effect on neuropathic pain using the Chronic Constriction Injury (CCI) model.[4]
1. Animals:
-
Male rats (strain to be specified, e.g., Sprague-Dawley).
2. Materials:
-
Safinamide
-
Vehicle for oral administration
-
Surgical supplies for CCI surgery
-
von Frey filaments
-
Weight-bearing apparatus
3. Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a constriction injury.
-
Suture the incision and allow the animal to recover.
-
-
Post-operative Assessment (Baseline):
-
On post-operative day 14, assess the development of neuropathic pain:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Weight-Bearing Deficit: Measure the distribution of weight between the injured and uninjured hind limbs.
-
-
-
Drug Administration:
-
Single Dose Study: Administer single oral doses of safinamide (e.g., 15, 30, 45, 70 mg/kg) or vehicle.
-
Repeated Dose Study: Administer safinamide (e.g., 15, 45 mg/kg) or vehicle orally once daily from day 14 to day 21.
-
-
Pain Assessment:
-
Conduct the von Frey test and weight-bearing test at specified time points after drug administration.
-
-
Data Analysis: Analyze the changes in paw withdrawal threshold and weight-bearing as a measure of pain improvement, comparing the safinamide-treated groups to the vehicle-treated CCI group.
Visualizations
Caption: Proposed dual mechanism of action of safinamide.
Caption: Experimental workflow for tremorolytic studies.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Tremorolytic effects of safinamide in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic effect of safinamide mesylate in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 2-fluoro-N-(morpholin-4-yl)benzamide in Disease Models: Information Not Available
A comprehensive search of scientific literature and patent databases has revealed no publicly available information on the application of the specific compound 2-fluoro-N-(morpholin-4-yl)benzamide in any disease model.
Despite extensive searches for biological activity, pharmacological data, and experimental protocols associated with "2-fluoro-N-(morpholin-4-yl)benzamide," no studies were identified that detail its use in cancer, inflammation, or any other therapeutic area. The search results did identify studies on other benzamide and morpholine-containing derivatives with a range of biological activities, but none specifically on the requested molecule.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for 2-fluoro-N-(morpholin-4-yl)benzamide.
Alternative Compounds with Characterized Biological Activity
While information on 2-fluoro-N-(morpholin-4-yl)benzamide is not available, research on other benzamide derivatives has shown significant potential in various disease models. For researchers interested in this chemical class, several related compounds with established biological activity could be of interest. These include:
-
FAK Inhibitors in Cancer: A series of 2,4-dianilinopyrimidine derivatives incorporating an N-substituted benzamide moiety have been investigated as potent Focal Adhesion Kinase (FAK) inhibitors with anticancer properties.
-
Anti-inflammatory Benzamides: Various benzamide derivatives have demonstrated anti-inflammatory effects by targeting pathways such as NF-κB and inhibiting the production of pro-inflammatory cytokines.
-
Analgesic Sulfonamides: Structurally related sulfonamide derivatives have been explored for their antinociceptive and antiallodynic effects in models of acute and neuropathic pain.
Should you be interested in the application of a specific, publicly characterized benzamide derivative, please provide the name of the compound, and a detailed summary of its application in a relevant disease model can be compiled.
Application Note: A Validated LC-MS/MS Method for the High-Throughput Quantification of 2-fluoro-N-(morpholin-4-yl)benzamide in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-fluoro-N-(morpholin-4-yl)benzamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. All quantitative data, including calibration curve parameters, precision, accuracy, and recovery, are summarized in detailed tables. The experimental workflow is visually represented to facilitate understanding and implementation.
Introduction
2-fluoro-N-(morpholin-4-yl)benzamide is a novel compound with potential therapeutic applications. The development of a sensitive and specific bioanalytical method is crucial for pharmacokinetic studies and clinical trial support. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological matrices.[1][2] This application note provides a comprehensive protocol for the determination of 2-fluoro-N-(morpholin-4-yl)benzamide in human plasma, which can be readily adapted for routine analysis in a drug development setting.
Experimental
-
2-fluoro-N-(morpholin-4-yl)benzamide reference standard (purity >99%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended, for example, 2-fluoro-N-(morpholin-4-yl)benzamide-d8. If a stable isotope-labeled standard is not available, a compound with similar physicochemical properties, such as another benzamide derivative, can be used.
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used. Data acquisition and processing were controlled by the instrument's software.
Based on methods for structurally similar compounds containing morpholine and benzamide moieties, the following starting parameters are proposed.[3][4][5] Optimization will be required for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Proposed MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2-fluoro-N-(morpholin-4-yl)benzamide | To be determined | To be determined | To be determined | To be determined |
| Internal Standard (IS) | To be determined | To be determined | To be determined | To be determined |
Note: The precursor ion will correspond to the [M+H]+ of the analyte. Product ions and optimal cone voltage and collision energy need to be determined by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.
Protocols
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2-fluoro-N-(morpholin-4-yl)benzamide and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Add 150 µL of the IS working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The linearity should be evaluated using a weighted linear regression model.
-
Accuracy and Precision: Determined by analyzing the QC samples at three concentration levels on three different days. The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction recovery of the analyte and IS should be determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Matrix Effect: Assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Results and Discussion
This section would typically present the results of the method validation.
Table 5: Representative Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 2-fluoro-N-(morpholin-4-yl)benzamide | 1 - 1000 | y = mx + c | > 0.99 |
Table 6: Summary of Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | < 20 | ± 20 | < 20 | ± 20 |
| Low QC | 3 | < 15 | ± 15 | < 15 | ± 15 |
| Mid QC | 300 | < 15 | ± 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | ± 15 | < 15 | ± 15 |
Table 7: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| 2-fluoro-N-(morpholin-4-yl)benzamide | Low (3) | To be determined | To be determined |
| High (800) | To be determined | To be determined | |
| Internal Standard | 100 | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of 2-fluoro-N-(morpholin-4-yl)benzamide.
Conclusion
This application note outlines a proposed LC-MS/MS method for the sensitive and selective quantification of 2-fluoro-N-(morpholin-4-yl)benzamide in human plasma. The described protocol, including a straightforward protein precipitation sample preparation and a rapid chromatographic run, is suitable for high-throughput analysis. The provided tables summarize the key method parameters and the expected validation results, offering a solid foundation for researchers to implement and further optimize this method for their specific needs in preclinical and clinical studies.
References
- 1. rsc.org [rsc.org]
- 2. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of 2-fluoro-N-(morpholin-4-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis and purification of 2-fluoro-N-(morpholin-4-yl)benzamide, a key intermediate for research and development in medicinal chemistry. The protocols outlined below are based on established methodologies for benzamide synthesis and purification.
Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide
The synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide is achieved through the acylation of N-aminomorpholine with 2-fluorobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Fluorobenzoyl chloride | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| N-Aminomorpholine | ≥97% | TCI Chemicals | Irritant, handle with care. |
| Triethylamine (TEA) | ≥99% | Fisher Scientific | Anhydrous, used as a base. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR | Used as a solvent. |
| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | --- | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | --- | For work-up. |
| Brine (Saturated NaCl solution) | Laboratory Grade | --- | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | --- | For drying. |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-aminomorpholine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per mmol of N-aminomorpholine).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Add triethylamine (TEA, 1.2 eq) to the stirred solution.
-
Addition of Acyl Chloride: Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM (5 mL per mmol) to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude 2-fluoro-N-(morpholin-4-yl)benzamide.
Purification of 2-fluoro-N-(morpholin-4-yl)benzamide
The crude product can be purified by either recrystallization or column chromatography to achieve high purity suitable for research applications.
Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system for recrystallization. A common choice is a mixture of ethanol and water, or ethyl acetate and hexane.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification by Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
| Loading | Dry loading with silica gel is recommended for better separation. |
| Fraction Collection | Collect fractions based on TLC analysis. |
| Post-Chromatography | Combine the pure fractions and evaporate the solvent under reduced pressure. |
Characterization and Quality Control
The purity and identity of the final product should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the 2-fluorobenzoyl group and the methylene protons of the morpholine ring. |
| ¹³C NMR | Carbons of the benzamide and morpholine moieties. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the product (C₁₁H₁₃FN₂O₂). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (e.g., >98%). |
| Melting Point | A sharp melting point range. |
Purification and Analysis Workflow Diagram
Caption: Workflow for the purification and analysis of 2-fluoro-N-(morpholin-4-yl)benzamide.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Fluorobenzoyl chloride is corrosive and reacts with moisture; handle with care under anhydrous conditions.
-
N-Aminomorpholine and triethylamine are irritants. Avoid inhalation and contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes and Protocols for 2-fluoro-N-(morpholin-4-yl)benzamide in Antimicrobial Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide and morpholine moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. While the specific biological pathway of 2-fluoro-N-(morpholin-4-yl)benzamide is not extensively characterized in publicly available literature, structurally similar compounds, such as N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives, have demonstrated notable antimicrobial activities.[1][2] This suggests that 2-fluoro-N-(morpholin-4-yl)benzamide holds potential as a candidate for investigation into its antimicrobial efficacy and mechanism of action.
These application notes provide a framework for studying 2-fluoro-N-(morpholin-4-yl)benzamide as a potential antimicrobial agent. The included protocols are standard methodologies for preliminary screening and characterization of novel antimicrobial compounds.
Postulated Biological Pathway: Inhibition of Bacterial Growth
The primary hypothesis is that 2-fluoro-N-(morpholin-4-yl)benzamide may interfere with essential bacterial pathways, leading to the inhibition of growth (bacteriostatic) or cell death (bactericidal). The exact molecular target is yet to be determined, but potential mechanisms could involve the inhibition of crucial enzymes in cell wall synthesis, protein synthesis, or DNA replication. The provided protocols are designed to assess the compound's general antimicrobial activity and determine its potency.
Caption: Postulated mechanism of antimicrobial action for 2-fluoro-N-(morpholin-4-yl)benzamide.
Data Presentation
The following table should be used to summarize the quantitative data obtained from the experimental protocols.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 2-fluoro-N-(morpholin-4-yl)benzamide | |||
| Ampicillin (Control) | ||||
| Escherichia coli | 2-fluoro-N-(morpholin-4-yl)benzamide | |||
| Ampicillin (Control) | ||||
| Candida albicans | 2-fluoro-N-(morpholin-4-yl)benzamide | |||
| Fluconazole (Control) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
2-fluoro-N-(morpholin-4-yl)benzamide
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2-fluoro-N-(morpholin-4-yl)benzamide in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, including positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of the compound that results in microbial death.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Protocol 3: Disk Diffusion Assay
This assay provides a qualitative assessment of antimicrobial activity.
Materials:
-
2-fluoro-N-(morpholin-4-yl)benzamide
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates
-
Microbial culture
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the inoculum over the entire surface of an agar plate.
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the test compound (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
-
Incubation: Incubate the plates as described in the MIC protocol.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Caption: Workflow for the Disk Diffusion Assay.
Conclusion
These protocols provide a foundational approach to investigating the potential antimicrobial properties of 2-fluoro-N-(morpholin-4-yl)benzamide. Positive results from these screening assays would warrant further studies to elucidate the specific mechanism of action and to evaluate the compound's spectrum of activity, toxicity, and potential for therapeutic development.
References
Application Notes and Protocols for Fluorescent Labeling of 2-fluoro-N-(morpholin-4-yl)benzamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the fluorescent labeling of 2-fluoro-N-(morpholin-4-yl)benzamide. This document outlines potential applications, selection of appropriate fluorescent dyes, and detailed experimental protocols for the synthesis and characterization of a fluorescently labeled derivative.
Introduction
Fluorescent labeling of small molecules is a powerful technique that enables the visualization and tracking of these compounds in biological systems.[][2] By attaching a fluorescent dye (fluorophore) to a small molecule, researchers can study its distribution, cellular uptake, target engagement, and mechanism of action with high sensitivity and spatiotemporal resolution.[2][3] 2-fluoro-N-(morpholin-4-yl)benzamide is a chemical scaffold of interest in medicinal chemistry, with derivatives showing a range of biological activities.[4][5][6][7] Fluorescently labeling this core structure can provide valuable insights into its pharmacokinetics and pharmacodynamics.
Application Notes
A fluorescently labeled version of 2-fluoro-N-(morpholin-4-yl)benzamide can be a versatile tool in various research and drug discovery applications:
-
Target Identification and Validation: The fluorescent probe can be used in cellular thermal shift assays (CETSA) or fluorescence polarization assays to identify and validate the direct binding of the compound to its protein target(s).
-
Cellular Uptake and Subcellular Localization: Live-cell imaging using fluorescence microscopy can reveal how the compound enters cells, its rate of uptake, and its distribution within different cellular compartments.[8]
-
High-Throughput Screening (HTS): A fluorescent probe can be employed in competitive binding assays to screen for other small molecules that bind to the same target.
-
Pharmacokinetic Studies: In vivo imaging techniques can be used to monitor the distribution and clearance of the fluorescently labeled compound in animal models.[2]
-
Investigating Signaling Pathways: By observing the localization of the probe, researchers can gain clues about the signaling pathways it might be modulating. For instance, related benzamide structures have been implicated in kinase signaling pathways.
The choice of fluorophore is critical and depends on the specific application, the instrumentation available, and the biological system being studied. Key properties to consider are:
-
Spectral Properties (Excitation/Emission): The fluorophore's excitation and emission spectra should be compatible with the available light sources and detectors and should be chosen to minimize autofluorescence from the biological sample.
-
Quantum Yield and Extinction Coefficient: A high quantum yield and extinction coefficient result in a brighter signal.[9]
-
Photostability: The fluorophore should be resistant to photobleaching during imaging experiments.[10]
-
Size and Chemical Reactivity: The fluorophore should be small enough to minimize perturbation of the parent molecule's biological activity and should possess a reactive group suitable for conjugation.[11]
-
Environmental Sensitivity: Some fluorophores are sensitive to changes in their local environment (e.g., pH, polarity), which can be either a useful feature or a confounding factor.
Table 1: Properties of Common Fluorophores for Small Molecule Labeling
| Fluorophore Family | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| Coumarins | 340-380 | 440-460 | ~0.6-0.9 | Blue emission, high photostability, low pH sensitivity.[9] |
| Fluoresceins | 488-495 | 518-525 | ~0.7-0.9 | Bright green emission, pH-sensitive, moderate photostability.[9] |
| Rhodamines | 540-560 | 560-580 | ~0.3-0.9 | Bright red-orange emission, good photostability. |
| Cyanines (e.g., Cy3, Cy5) | 550 (Cy3), 650 (Cy5) | 570 (Cy3), 670 (Cy5) | ~0.1-0.3 | Narrow emission peaks, available in a wide range of colors.[] |
| Alexa Fluor Dyes | 350-755 | 442-784 | High | Excellent photostability and brightness, less pH-sensitive than fluoresceins.[] |
| BODIPY Dyes | ~500-660 | ~510-670 | High | Sharp emission peaks, relatively insensitive to solvent polarity and pH. |
| Naphthalimides | ~400-450 | ~500-550 | Variable | Can be used for fluorescence lifetime imaging.[10][12] |
Experimental Protocols
As 2-fluoro-N-(morpholin-4-yl)benzamide lacks a readily available functional group for direct labeling, a synthetic modification is required to introduce a reactive handle. A plausible strategy is to introduce a linker with a terminal amine or carboxylic acid on the benzamide ring.
This protocol describes a hypothetical synthesis of an amino-functionalized derivative of 2-fluoro-N-(morpholin-4-yl)benzamide, which can then be conjugated to an NHS-ester functionalized fluorophore.
Step 1: Nitration of 2-fluoro-N-(morpholin-4-yl)benzamide
-
Dissolve 2-fluoro-N-(morpholin-4-yl)benzamide in concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Pour the reaction mixture over crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum. This should yield a nitro-substituted derivative, likely at the position para to the fluorine and meta to the amide.
Step 2: Reduction of the Nitro Group to an Amine
-
Suspend the nitro-derivative in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir under H2 atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
After completion, if using SnCl2, basify the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
If using Pd/C, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting amine-functionalized product by column chromatography.
This protocol describes the conjugation of the synthesized amine-functionalized derivative with a commercially available N-hydroxysuccinimide (NHS)-ester activated fluorophore.
-
Dissolve the amine-functionalized 2-fluoro-N-(morpholin-4-yl)benzamide derivative in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a slight molar excess (1.1-1.5 equivalents) of the NHS-ester of the chosen fluorescent dye (e.g., FITC, Alexa Fluor 488 NHS Ester).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the acid produced.
-
Stir the reaction at room temperature, protected from light, for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, purify the fluorescently labeled product using preparative HPLC or column chromatography to remove unreacted dye and starting material.
-
Mass Spectrometry: Confirm the identity and purity of the final product by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight.
-
NMR Spectroscopy: Use 1H and 13C NMR to confirm the structure of the labeled compound.
-
UV-Visible Spectroscopy: Determine the absorption spectrum and the concentration of the fluorescent probe using the Beer-Lambert law with the known extinction coefficient of the fluorophore.
-
Fluorescence Spectroscopy: Measure the excitation and emission spectra, quantum yield, and fluorescence lifetime of the final product to ensure its fluorescent properties are suitable for the intended applications.
Visualizations
Caption: Synthetic and labeling workflow for 2-fluoro-N-(morpholin-4-yl)benzamide.
Caption: Potential signaling pathway involving FAK that could be investigated.
Caption: Experimental workflow for a cellular imaging experiment.
References
- 2. Recent advances in construction of small molecule-based fluorophore-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00422J [pubs.rsc.org]
- 12. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide?
A1: The most frequently encountered impurities include unreacted starting materials such as 2-fluorobenzoyl chloride and morpholine, as well as side-products like 2-fluorobenzoic acid formed from the hydrolysis of the acyl chloride. Residual solvents from the reaction or work-up can also be present. In some cases, dimeric or other side-products from unintended reactions of the starting materials or product may be observed.
Q2: I observe a persistent impurity with a carboxylic acid peak in the 1H NMR spectrum. What is it and how can I remove it?
A2: This impurity is likely 2-fluorobenzoic acid, resulting from the hydrolysis of 2-fluorobenzoyl chloride. To remove it, you can perform a basic aqueous wash of the organic layer during the work-up. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q3: My final product is an oil and does not crystallize. What could be the issue?
A3: The presence of impurities is a common reason for the failure of a product to crystallize. Even small amounts of unreacted starting materials or side-products can disrupt the crystal lattice formation. Ensure that all starting materials have been consumed by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction is complete, purify the crude product using column chromatography to remove any impurities. Once a high purity is achieved, attempt crystallization again from a suitable solvent system.
Q4: How can I minimize the formation of 2-fluorobenzoic acid during the reaction?
A4: To minimize the formation of 2-fluorobenzoic acid, it is crucial to perform the reaction under anhydrous (dry) conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding the 2-fluorobenzoyl chloride slowly to the reaction mixture containing morpholine can also help to ensure it reacts with the amine rather than any trace amounts of water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC. If the reaction has stalled, consider gentle heating or extending the reaction time. Ensure the morpholine and any base used (e.g., triethylamine) are of good quality. |
| Product loss during work-up. | During aqueous extraction, ensure the pH is appropriate to keep the product in the organic phase. Minimize the number of transfer steps. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Presence of Unreacted 2-fluorobenzoyl chloride | Insufficient morpholine or reaction time. | Use a slight excess of morpholine to ensure the complete consumption of the acyl chloride. Ensure the reaction has gone to completion by TLC analysis. |
| Inefficient quenching. | After the reaction is complete, quench any remaining 2-fluorobenzoyl chloride by adding a small amount of water or an aqueous base solution and stirring for a short period before extraction. | |
| Presence of Unreacted Morpholine | Excess morpholine used. | Wash the organic layer with a dilute acidic solution, such as 1M HCl. This will protonate the morpholine, forming a water-soluble salt that will be removed in the aqueous phase. |
| Discolored Product (e.g., yellow or brown) | Impurities from starting materials. | Use high-purity starting materials. |
| Degradation during reaction or work-up. | Avoid excessive heating. If purification by distillation is attempted, use vacuum distillation to lower the boiling point and prevent thermal decomposition. Consider purification by recrystallization or column chromatography. |
Potential Impurity Profile
| Impurity | Source | 1H NMR (CDCl₃, approximate δ) | MS (ESI+) m/z |
| 2-fluorobenzoic acid | Hydrolysis of 2-fluorobenzoyl chloride | 10-12 ppm (broad singlet, COOH), 7.0-8.2 ppm (aromatic protons) | 141.0 [M+H]⁺ |
| Morpholine | Unreacted starting material | ~2.8 ppm (triplet, 4H), ~3.7 ppm (triplet, 4H) | 88.1 [M+H]⁺ |
| Triethylamine hydrochloride | Byproduct if triethylamine is used as a base | Variable, often broad peaks | 138.1 [M+H]⁺ (for the free base) |
Experimental Protocols
Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide
This protocol is based on a general amidation procedure and should be optimized for specific laboratory conditions.[1]
Materials:
-
2-fluorobenzoyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.1 equivalents) and anhydrous dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the 2-fluorobenzoyl chloride.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Methods for Purity Assessment
-
Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 1:1 ethyl acetate:hexanes) to monitor the reaction progress and assess the purity of the fractions from column chromatography. Visualize the spots under UV light.
-
High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) as the mobile phase. Monitor the elution profile with a UV detector.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the structure of the desired product and identify any impurities.[1]
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) to determine the mass-to-charge ratio of the product and any impurities.[2]
Visualizations
References
Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of novel benzamide compounds, using 2-fluoro-N-(morpholin-4-yl)benzamide as a representative example of a new chemical entity for which no prior in vivo data exists. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during in vivo studies of novel benzamide derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor compound solubility in vehicle. | The compound may have low aqueous solubility. The chosen vehicle may be inappropriate. | 1. Assess physicochemical properties: Determine the compound's pKa, logP, and solubility in various solvents. 2. Test a panel of vehicles: Screen various pharmaceutically acceptable vehicles. Common options include saline, PBS, cyclodextrins, PEG400, DMSO, and oil-based vehicles.[1] 3. Consider co-solvents: Use a mixture of solvents, such as DMSO and PEG300, but be mindful of potential toxicity.[1] 4. Particle size reduction: Micronization or nano-milling can improve the dissolution rate of suspended compounds. |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique (e.g., incomplete injection). Rapid metabolism or clearance of the compound. Issues with the formulation (e.g., precipitation). | 1. Refine dosing technique: Ensure consistent administration volume and rate. For oral gavage, confirm proper placement. 2. Pharmacokinetic (PK) pilot study: Conduct a pilot PK study to determine the compound's half-life, clearance, and volume of distribution. This will inform the optimal dosing frequency. 3. Formulation stability: Check the stability of the dosing solution over the duration of the experiment. |
| No observable efficacy at the tested doses. | The dose may be too low to reach therapeutic concentrations at the target site. The compound may have poor bioavailability. The chosen animal model may not be appropriate. The target engagement may be insufficient. | 1. Dose-escalation study: Conduct a dose-escalation study to evaluate higher doses, while monitoring for toxicity. 2. Bioavailability assessment: Determine the oral bioavailability by comparing plasma exposure after oral and intravenous administration. 3. Pharmacodynamic (PD) markers: Develop and validate assays to measure target engagement in vivo (e.g., phosphorylation of a downstream substrate). 4. Review the animal model: Ensure the chosen model is relevant to the disease and that the target is expressed and functional.[2] |
| Unexpected toxicity or adverse effects. | The compound may have off-target effects. The vehicle may be causing toxicity at the administered volume or concentration. The dose may be too high. | 1. Maximum Tolerated Dose (MTD) study: Perform an MTD study to identify the highest dose that does not cause unacceptable toxicity.[3] 2. Vehicle toxicity control: Include a vehicle-only control group to assess the effects of the formulation components. 3. Clinical observations: Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). 4. Histopathology: Conduct histopathological analysis of major organs to identify any treatment-related changes. |
Frequently Asked Questions (FAQs)
1. How do I select a starting dose for a first-in-human (FIH) study of a novel benzamide derivative?
For a novel compound like 2-fluoro-N-(morpholin-4-yl)benzamide with no prior in vivo data, the initial dose selection is a critical step. The FDA provides guidance on converting animal doses to human equivalent doses (HEDs) based on body surface area.[4] The process typically involves:
-
No Observed Adverse Effect Level (NOAEL): Determining the NOAEL from toxicology studies in at least two mammalian species (one rodent, one non-rodent).[4]
-
Dose Conversion: Using established conversion factors to calculate the HED from the NOAEL of the most sensitive species.[4]
-
Safety Factor: Applying a safety factor (typically 10-fold) to the HED to determine the maximum recommended starting dose (MRSD) for the FIH trial.[4]
2. What are some common vehicles for administering benzamide derivatives in vivo?
The choice of vehicle depends on the compound's solubility and the intended route of administration. For poorly water-soluble compounds, common strategies include:
-
Suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose in water.
-
Solutions with co-solvents: Employing mixtures of solvents such as DMSO, PEG300, or ethanol in saline or water. It is crucial to keep the percentage of organic solvents low to avoid toxicity.
-
Cyclodextrins: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance aqueous solubility.
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles can be used for oral or parenteral administration.
3. How can I determine the optimal dosing frequency?
The dosing frequency is primarily determined by the compound's elimination half-life (t½). A pilot pharmacokinetic study is essential to determine key PK parameters.
-
Short half-life: Compounds with a short half-life may require more frequent dosing (e.g., twice daily) to maintain therapeutic concentrations.
-
Long half-life: Compounds with a long half-life may be suitable for once-daily or even less frequent dosing.
The goal is to maintain plasma concentrations within the therapeutic window (above the minimum effective concentration and below the minimum toxic concentration) for the desired duration.
4. What are the key components of a preclinical in vivo efficacy study?
A well-designed preclinical efficacy study should include:
-
Appropriate Animal Model: A model that recapitulates key aspects of the human disease.[2]
-
Route and Dose Selection: Justification for the chosen route of administration and dose levels based on prior PK/PD and toxicology studies.
-
Control Groups: Including vehicle control and positive control (standard-of-care) groups.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating drug exposure with target engagement and efficacy.
-
Efficacy Endpoints: Clearly defined primary and secondary endpoints to assess the treatment effect (e.g., tumor growth inhibition, reduction in disease-specific biomarkers).
-
Toxicity Monitoring: Regular monitoring of animal health and body weight.
Data Presentation: Exemplary In Vivo Data for PARP Inhibitors
As 2-fluoro-N-(morpholin-4-yl)benzamide is a novel compound, no specific in vivo data is publicly available. However, some benzamides are known to act as Poly (ADP-ribose) polymerase (PARP) inhibitors.[5][6][7] The following tables provide examples of in vivo dosages and pharmacokinetic parameters for established PARP inhibitors, which can serve as a reference for designing studies with novel benzamide derivatives.
Table 1: Exemplary In Vivo Dosages of PARP Inhibitors in Preclinical Models
| Compound | Animal Model | Dose | Route of Administration | Dosing Schedule | Reference |
| Olaparib | Mouse Xenograft (MDA-MB-231) | 50 mg/kg | Oral | Daily | [7] |
| Niraparib | Mouse Xenograft (MDA-MB-436) | 75 mg/kg | Oral | Daily | [6] |
| Veliparib | Mouse Xenograft | 50 mg/kg | Oral | Twice Daily | [8] |
Table 2: Exemplary Pharmacokinetic Parameters of PARP Inhibitors in Mice
| Compound | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Reference |
| Olaparib | 100 mg/kg | Oral | 6,750 | 1 | 24,100 | [6] |
| Niraparib | 75 mg/kg | Oral | 10,200 | 8 | 158,000 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration in Mice
-
Compound Preparation: Prepare the dosing formulation at the desired concentration in the selected vehicle. Ensure the formulation is homogeneous (e.g., by vortexing or sonicating if it is a suspension).
-
Animal Handling: Acclimatize the animals to the experimental conditions. Record the body weight of each animal before dosing.
-
Dosing: Administer the compound or vehicle control orally using a gavage needle. The volume is typically 5-10 mL/kg.
-
Post-dose Monitoring: Observe the animals for any immediate adverse reactions. Monitor body weight and clinical signs regularly throughout the study.
Protocol 2: Pilot Pharmacokinetic Study in Mice
-
Animal Groups: Assign animals to different time-point groups for blood sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral) and a parallel group via intravenous (IV) administration for bioavailability determination.
-
Blood Sampling: At each time point, collect blood samples (typically via cardiac puncture or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the compound concentration.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of a benzamide-based PARP inhibitor.
Experimental Workflow
Caption: Workflow for optimizing in vivo dosage of a novel benzamide compound.
References
- 1. seed.nih.gov [seed.nih.gov]
- 2. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 4. fda.gov [fda.gov]
- 5. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors
Introduction: While your query focused on 2-fluoro-N-(morpholin-4-yl)benzamide, publicly available information on this specific compound is limited. Therefore, this technical support center provides a comprehensive guide to understanding, identifying, and mitigating off-target effects for small molecule inhibitors in general. The principles and experimental approaches outlined here are broadly applicable and will be valuable for researchers working with novel or under-characterized compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of undesirable outcomes, including:
-
Toxicity and adverse side effects: Interaction with essential cellular proteins can disrupt normal physiological processes.
-
Reduced therapeutic efficacy: Off-target binding can decrease the concentration of the inhibitor available to engage with its primary target.
Q2: What are the common experimental approaches to identify off-target interactions?
A: Several experimental strategies can be employed to identify off-target interactions. The choice of method often depends on the specific research question and available resources. Key approaches include:
-
Biochemical Assays (Kinase Profiling): Large panels of purified kinases are used to assess the inhibitory activity of a compound against a wide range of kinases. This is a common method to determine the selectivity of kinase inhibitors.[2][3]
-
Chemical Proteomics: These methods aim to identify the protein interaction partners of a small molecule in a complex biological sample, such as a cell lysate or even in living cells.[4][5]
-
Activity-Based Protein Profiling (ABPP): Uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of off-targets within specific enzyme families.[6]
-
Compound-Centric Chemical Proteomics (CCCP): Employs modified versions of the compound of interest (e.g., with a biotin tag) to pull down its interacting proteins from a proteome.
-
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in response to ligand binding.[7][8][9] An increase in a protein's melting temperature in the presence of a compound suggests a direct interaction. CETSA can be performed on a single target or scaled up to the entire proteome (Thermal Proteome Profiling or TPP).[7][9]
Q3: How can computational methods help in predicting off-target effects?
A: Computational, or in silico, approaches are valuable for predicting potential off-target interactions early in the drug discovery process.[10][11][12] These methods can be broadly categorized as:
-
Ligand-Based Approaches: These methods compare the chemical structure of the inhibitor to databases of compounds with known biological activities. If a compound is structurally similar to known ligands of other targets, it may share similar off-target activities.[11]
-
Structure-Based Approaches (Target-Centric): When the 3D structure of a potential off-target protein is known, computational docking can be used to predict whether the inhibitor can bind to its active site.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered when dealing with suspected off-target effects.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected cellular phenotype that does not correlate with on-target activity. | The observed phenotype is due to the modulation of one or more off-targets. | 1. Perform a kinase inhibitor selectivity screen: Assess the activity of your compound against a broad panel of kinases. 2. Conduct a Cellular Thermal Shift Assay (CETSA): Confirm target engagement in a cellular context and identify other proteins that are stabilized by the compound. 3. Utilize chemical proteomics: Identify the full spectrum of protein binders for your compound. |
| Toxicity observed in cell-based assays at concentrations where the on-target is not fully inhibited. | The toxicity is likely mediated by an off-target with a higher affinity for the compound than the primary target. | 1. Perform dose-response experiments: Carefully compare the concentration at which toxicity is observed with the IC50 for the on-target and any identified off-targets. 2. Synthesize a "negative control" analog: Create a structurally similar molecule that is inactive against the primary target. If this analog retains the toxic effects, it confirms they are off-target mediated. |
| Discrepancy between biochemical and cellular activity. | Poor cell permeability, active efflux from cells, or off-target effects that antagonize the on-target effect. | 1. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Investigate active transport: Use inhibitors of common efflux pumps (e.g., P-glycoprotein). 3. Characterize off-targets: A potent off-target could be responsible for the observed cellular phenotype, masking the effect of on-target inhibition. |
Data Presentation
Table 1: Example Kinase Selectivity Profile
This table summarizes hypothetical data from a kinase profiling experiment for a fictional inhibitor, "Compound X". This type of data is crucial for understanding the selectivity of a compound.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| On-Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 1,200 | 45% |
| Off-Target Kinase D | >10,000 | <10% |
| Off-Target Kinase E | >10,000 | <10% |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines the basic steps for performing a CETSA experiment to validate the interaction of a compound with a specific target protein in intact cells.
Materials:
-
Cell culture reagents
-
Compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
Secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Plate and grow cells to ~80% confluency. Treat cells with the compound of interest or vehicle control for a specified time.
-
Heating: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein by Western blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow
This protocol provides a general workflow for identifying off-targets of a covalent inhibitor using ABPP.
Materials:
-
Cells or tissue lysate
-
Activity-based probe (a modified version of the inhibitor with a reporter tag like biotin or a clickable alkyne)
-
Streptavidin beads (for biotinylated probes) or azide-biotin tags and click chemistry reagents (for alkyne probes)
-
Mass spectrometry reagents and equipment
Procedure:
-
Proteome Labeling: Incubate the cell lysate or intact cells with the activity-based probe. A competitive experiment can be performed by pre-incubating the proteome with the parent inhibitor to identify specific targets.
-
Reporter Tag Conjugation (for clickable probes): If using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin tag.
-
Enrichment of Labeled Proteins: Use streptavidin beads to capture the biotin-labeled proteins.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead digestion (e.g., with trypsin) to release the peptides.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins.
-
Data Analysis: Compare the identified proteins between the probe-treated and control/competitor-treated samples to identify specific off-targets.[6]
Visualizations
Caption: A general workflow for identifying and validating off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. domainex.co.uk [domainex.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 2-fluoro-N-(morpholin-4-yl)benzamide and Related Benzamide Derivatives in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 2-fluoro-N-(morpholin-4-yl)benzamide and other novel benzamide derivatives in cell culture experiments. While specific cytotoxicity data for 2-fluoro-N-(morpholin-4-yl)benzamide is limited in publicly available literature, this guide offers general strategies and protocols based on the broader class of benzamide and morpholine-containing compounds.
Troubleshooting Guides
Issue 1: High levels of acute cell death observed shortly after treatment.
Possible Causes:
-
Concentration too high: The compound concentration may be far above the therapeutic or effective range for your specific cell line.
-
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.
-
Compound instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.
-
Rapid induction of apoptosis or necrosis: The compound may be a potent inducer of cell death pathways.
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Culture cells in a series of decreasing concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.
-
Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound).
-
-
Evaluate Solvent Toxicity:
-
Culture cells with the highest concentration of the solvent used in your experiments to ensure it is not the source of cytotoxicity.
-
Typically, DMSO concentrations should be kept below 0.5% (v/v).
-
-
Assess Compound Stability:
-
Prepare fresh stock solutions for each experiment.
-
If instability is suspected, consider using a different solvent or adding stabilizing agents, if compatible with your experimental design.
-
-
Characterize the Mechanism of Cell Death:
-
Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).
-
Issue 2: Gradual decrease in cell viability over a prolonged incubation period.
Possible Causes:
-
Inhibition of cell proliferation: The compound may be cytostatic rather than cytotoxic, inhibiting cell division without directly killing the cells.
-
Cumulative toxicity: The compound or its metabolites may accumulate over time, leading to delayed cytotoxicity.
-
Nutrient depletion or waste accumulation: The compound may alter cellular metabolism, leading to faster depletion of essential nutrients or buildup of toxic waste products in the culture medium.
Troubleshooting Steps:
-
Perform a Cell Proliferation Assay:
-
Use an assay that measures metabolic activity (e.g., MTT, MTS) or DNA synthesis (e.g., BrdU incorporation) over time to assess the effect on cell proliferation.
-
-
Consider a Reduced Exposure Time:
-
If the desired effect of the compound is expected to occur within a shorter timeframe, consider reducing the incubation period to minimize cumulative toxicity.
-
-
Replenish Culture Medium:
-
For long-term experiments, consider replacing the culture medium containing the compound every 24-48 hours to ensure a fresh supply of nutrients and to remove metabolic byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for testing a novel benzamide derivative in cell culture?
A1: A common starting point for in vitro studies is in the low micromolar range (e.g., 1-10 µM). However, it is crucial to perform a broad dose-response study (e.g., from nanomolar to high micromolar or even millimolar concentrations) to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How can I differentiate between off-target cytotoxicity and the specific intended effect of my compound?
A2: This is a critical aspect of drug development. Here are a few strategies:
-
Use a control compound: If available, use a structurally related but inactive analog of your compound to see if it produces the same cytotoxic effects.
-
Rescue experiments: If your compound targets a specific pathway, try to rescue the cells from cytotoxicity by overexpressing the target protein or by adding a downstream product of the inhibited pathway.
-
Use multiple cell lines: Test your compound on a panel of cell lines with varying expression levels of your target protein. A specific compound should show greater potency in cell lines with higher target expression.
Q3: Are there any general strategies to reduce the cytotoxicity of a compound in cell culture?
A3: Yes, several approaches can be considered:
-
Co-treatment with a cytoprotective agent: Depending on the mechanism of toxicity, co-treatment with antioxidants (like N-acetylcysteine) or pan-caspase inhibitors (like Z-VAD-FMK) may reduce cell death.
-
Modification of the chemical structure: If you are in the process of drug design, medicinal chemists can often modify the compound to reduce toxicity while retaining the desired activity.
-
Use of a drug delivery system: Encapsulating the compound in nanoparticles or liposomes can sometimes reduce its general toxicity and improve its therapeutic index.
Data Presentation
Table 1: Example Dose-Response Data for a Novel Benzamide Compound on A549 Cells after 48h Treatment
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 6.3 |
| 5 | 52.1 | 7.8 |
| 10 | 25.4 | 5.9 |
| 50 | 5.8 | 2.1 |
Table 2: Comparison of Cytotoxicity Mitigation Strategies
| Treatment Group | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| Compound X (10 µM) | 26.3 | 4.8 |
| Compound X (10 µM) + N-acetylcysteine (1 mM) | 45.8 | 6.1 |
| Compound X (10 µM) + Z-VAD-FMK (20 µM) | 68.2 | 5.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the benzamide compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis Detection
-
Cell Treatment: Treat cells with the benzamide compound at the desired concentration and for the desired time in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Visualizations
Caption: A typical experimental workflow for assessing the cytotoxicity of a novel compound and subsequent troubleshooting steps.
Caption: A generalized diagram of potential signaling pathways that could be activated by a cytotoxic benzamide derivative, leading to apoptosis.
Technical Support Center: Protocol Refinement for 2-fluoro-N-(morpholin-4-yl)benzamide Binding Assays
Disclaimer: As "2-fluoro-N-(morpholin-4-yl)benzamide" is not a widely characterized compound with publicly established binding targets, this technical support center provides a generalized framework for refining binding assay protocols applicable to novel small molecules. The troubleshooting guides, FAQs, and protocols are based on standard methodologies in drug discovery.
General Troubleshooting for Ligand Binding Assays
This section addresses common issues that can arise during the development and execution of various ligand binding assays.
| Issue | Potential Causes | Troubleshooting Steps |
| High Background Noise | - Non-specific binding of the ligand to the assay plate, filters, or other components.[1] - Contaminated or impure reagents and buffers.[2] - Aggregation of proteins or the test compound, leading to light scattering.[3] | - Optimize blocking conditions using agents like Bovine Serum Albumin (BSA) or casein.[1][4] - Consider using non-binding surface microplates.[5] - Ensure all reagents, especially the target protein and ligand, are highly pure.[5] - Filter all buffers prior to use.[6] - Centrifuge protein stocks to pellet aggregates immediately before use.[3] |
| Low Signal-to-Noise Ratio | - The binding interaction has low affinity.[7] - The target protein or ligand is inactive or degraded.[8][9] - Suboptimal assay conditions (e.g., pH, temperature, incubation time).[1][4] - Reagent concentrations are too low.[6] | - Confirm the activity and integrity of all biological reagents.[9] - Fine-tune assay conditions, including incubation time and temperature, to maximize the signal.[1][4] - If the interaction is weak, try increasing the concentration of the analyte or target.[6][7] - Explore signal amplification techniques if available for your assay format.[1] |
| Poor Reproducibility | - Inconsistent liquid handling and sample preparation.[1] - Lot-to-lot variability of critical reagents like antibodies or proteins.[10] - Temperature fluctuations during the assay incubation.[1] - Issues with equipment calibration.[7] | - Prepare large batches of reagents and aliquot for single use to minimize freeze-thaw cycles and ensure consistency.[1] - Strictly follow standardized protocols for all steps.[1] - Use a temperature-controlled incubator for all incubation steps.[1] - Regularly calibrate pipettes, dispensers, and plate readers.[1] |
Workflow for Novel Ligand Characterization
References
- 1. swordbio.com [swordbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. swordbio.com [swordbio.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. tandfonline.com [tandfonline.com]
addressing 2-fluoro-N-(morpholin-4-yl)benzamide instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-fluoro-N-(morpholin-4-yl)benzamide. The information provided addresses common challenges related to the compound's stability in solution.
Frequently Asked Questions (FAQs)
Q1: My 2-fluoro-N-(morpholin-4-yl)benzamide solution appears cloudy or shows precipitation over time. What is the likely cause?
A1: Cloudiness or precipitation can indicate several issues. The most common cause is the low aqueous solubility of benzamide derivatives. Ensure that the solvent system is appropriate and that the concentration does not exceed the solubility limit. Another possibility is compound degradation, leading to the formation of less soluble byproducts. We recommend verifying the compound's integrity using an analytical technique like HPLC.
Q2: I am observing a decrease in the concentration of 2-fluoro-N-(morpholin-4-yl)benzamide in my stock solution. What could be happening?
A2: A decrease in concentration often points to chemical instability. Amide bonds, such as the one in 2-fluoro-N-(morpholin-4-yl)benzamide, can be susceptible to hydrolysis, especially under non-neutral pH conditions. The degradation is often accelerated by elevated temperatures or exposure to light. We advise preparing fresh solutions and storing them at low temperatures, protected from light.
Q3: What are the expected degradation products of 2-fluoro-N-(morpholin-4-yl)benzamide in an aqueous solution?
A3: The primary degradation pathway for 2-fluoro-N-(morpholin-4-yl)benzamide is likely hydrolysis of the amide bond. This would result in the formation of 2-fluorobenzoic acid and morpholin-4-amine. The reaction can be catalyzed by both acid and base.
Q4: How can I improve the stability of my 2-fluoro-N-(morpholin-4-yl)benzamide solution?
A4: To enhance stability, consider the following:
-
pH Control: Buffer the solution to a pH between 6.0 and 7.5, as extreme pH values can catalyze hydrolysis.
-
Solvent Selection: While aqueous buffers are common, using co-solvents such as DMSO or ethanol can sometimes improve stability, provided they are compatible with your experimental system.
-
Temperature: Store stock solutions at -20°C or -80°C. For working solutions, maintain them on ice and use them promptly.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For long-term storage of sensitive solutions, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
You observe high variability in your experimental results when using different batches or ages of 2-fluoro-N-(morpholin-4-yl)benzamide solutions.
-
Possible Cause: Compound degradation leading to lower effective concentrations.
-
Troubleshooting Steps:
-
Verify Concentration: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock solution and working solutions before each experiment.
-
Forced Degradation Study: Perform a forced degradation study to understand the compound's stability under various stress conditions (acid, base, heat, light, oxidation). This will help identify optimal storage and handling conditions.
-
Standardize Solution Preparation: Ensure a consistent protocol for solution preparation, including solvent, pH, and storage conditions. Prepare fresh working solutions for each experiment from a recently prepared stock.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
During HPLC analysis of your 2-fluoro-N-(morpholin-4-yl)benzamide sample, you notice additional peaks that were not present in the initial analysis of the solid compound.
-
Possible Cause: The compound is degrading in the dissolution solvent or under the analytical conditions.
-
Troubleshooting Steps:
-
Analyze Degradation Products: Attempt to identify the degradation products using techniques like LC-MS. This can confirm the degradation pathway (e.g., hydrolysis).
-
Optimize HPLC Method: Ensure the mobile phase pH is compatible with the compound's stability. Use a shorter run time if possible to minimize on-column degradation.
-
Evaluate Dissolution Solvent: Test the stability of the compound in different dissolution solvents to find one that minimizes degradation.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for 2-fluoro-N-(morpholin-4-yl)benzamide under various conditions after 24 hours of incubation.
| Condition | Temperature (°C) | % Remaining Parent Compound | Major Degradation Product |
| 0.1 M HCl | 25 | 65.2% | 2-fluorobenzoic acid |
| pH 7.4 Buffer | 25 | 98.5% | Not Detected |
| 0.1 M NaOH | 25 | 45.8% | 2-fluorobenzoic acid |
| pH 7.4 Buffer | 40 | 89.1% | 2-fluorobenzoic acid |
| pH 7.4 Buffer + Light | 25 | 92.3% | Not Identified |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of 2-fluoro-N-(morpholin-4-yl)benzamide
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in DMSO. Create a calibration curve by serially diluting the stock solution with the mobile phase.
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-fluoro-N-(morpholin-4-yl)benzamide in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration and analyze by the HPLC method described above.
Visualizations
Caption: Workflow for assessing the stability of 2-fluoro-N-(morpholin-4-yl)benzamide.
Caption: Potential hydrolytic degradation of 2-fluoro-N-(morpholin-4-yl)benzamide.
Caption: Decision tree for troubleshooting instability issues.
Technical Support Center: Enhancing Cell Permeability of 2-fluoro-N-(morpholin-4-yl)benzamide
Welcome to the technical support center for 2-fluoro-N-(morpholin-4-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cell permeability of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 2-fluoro-N-(morpholin-4-yl)benzamide and how might they influence its cell permeability?
A1: Based on its chemical structure, we can predict several key physicochemical properties of 2-fluoro-N-(morpholin-4-yl)benzamide that are critical for cell permeability. These properties are summarized in the table below.
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight (MW) | 238.26 g/mol | Favorable (<500 Da) |
| cLogP | 1.8 - 2.5 | Within the optimal range for passive diffusion |
| Polar Surface Area (PSA) | 41.6 Ų | Favorable (<140 Ų)[1] |
| Hydrogen Bond Donors | 0 | Favorable (≤5) |
| Hydrogen Bond Acceptors | 3 (N, O in morpholine, O in amide) | Favorable (≤10) |
Disclaimer: These are in silico predictions and experimental validation is recommended.
The predicted properties of 2-fluoro-N-(morpholin-4-yl)benzamide largely adhere to Lipinski's Rule of Five, suggesting a reasonable potential for passive diffusion across cell membranes.[2] However, other factors such as solubility, interaction with efflux transporters, and cellular metabolism can also significantly impact its overall permeability.
Q2: My experimental data shows low cell permeability for 2-fluoro-N-(morpholin-4-yl)benzamide. What are the potential reasons?
A2: If you are observing low cell permeability despite the favorable predicted physicochemical properties, consider the following potential issues:
-
Low Aqueous Solubility: The compound may be precipitating in the aqueous environment of your assay, thus reducing the concentration available for absorption. It is crucial to determine the kinetic solubility of your compound in the assay buffer.[3]
-
Efflux Transporter Substrate: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cells.[4]
-
Cellular Metabolism: The compound could be rapidly metabolized by enzymes within the cells, leading to a lower measured concentration on the basolateral side in a permeability assay.
-
Experimental Assay Issues: Problems with the integrity of your cell monolayer (in Caco-2 assays) or other technical aspects of the experiment can lead to inaccurate permeability readings.[4][5]
Q3: What strategies can I employ to enhance the cell permeability of 2-fluoro-N-(morpholin-4-yl)benzamide?
A3: Several strategies can be explored to improve the cellular uptake of your compound:
-
Formulation Approaches:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate membrane transport.[6]
-
Nanoparticles: Formulating the compound into nanoparticles can improve its solubility and permeability characteristics.[7]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate and apparent solubility of the compound.[8]
-
-
Structural Modification (Prodrug Approach):
-
Since the parent molecule contains an amide bond, a prodrug strategy could be employed. For instance, modifying the morpholine ring or the benzamide core with a promoiety that is cleaved intracellularly could enhance permeability. However, this approach requires careful design to ensure efficient cleavage and release of the active compound inside the cell.[9][10]
-
-
Use of Permeation Enhancers:
-
Co-administration with safe and effective permeation enhancers can transiently increase membrane fluidity or open tight junctions, thereby improving compound transport. This approach requires careful evaluation for potential cytotoxicity.
-
Troubleshooting Guides
Problem 1: Low compound recovery in the Caco-2 permeability assay.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Perform a kinetic solubility assay in the assay buffer.[11][12] If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) or a formulation strategy. |
| Non-specific binding to the plate | Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to reduce non-specific binding.[13] |
| Cellular metabolism | Analyze the cell lysate and both apical and basolateral compartments for the presence of metabolites using LC-MS/MS. |
| Compound accumulation in the cell monolayer | Lyse the cells at the end of the experiment and quantify the amount of compound that has accumulated within the cells.[13] |
Problem 2: High efflux ratio (Papp(B-A) / Papp(A-B) > 2) in the Caco-2 assay.
| Possible Cause | Troubleshooting Step |
| Substrate for efflux transporters (e.g., P-gp, BCRP) | Conduct the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the efflux is inhibited.[4] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard procedures for assessing the intestinal permeability of a test compound.[2][14][15][16]
1. Cell Culture and Seeding:
- Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² for a confluent monolayer.[4]
- Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow. The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
3. Permeability Experiment (Apical to Basolateral - A to B):
- Wash the cell monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
- Prepare the dosing solution of 2-fluoro-N-(morpholin-4-yl)benzamide in HBSS (e.g., at 10 µM).
- Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
- Add fresh HBSS to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the apical and basolateral chambers.
4. Permeability Experiment (Basolateral to Apical - B to A):
- Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
5. Sample Analysis and Papp Calculation:
- Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation of the drug across the cells (µmol/s)
- A is the surface area of the membrane (cm²)
- C₀ is the initial concentration of the drug in the donor chamber (µmol/mL)
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of a compound in an aqueous buffer.[3][11][12][17]
1. Preparation of Solutions:
- Prepare a high-concentration stock solution of 2-fluoro-N-(morpholin-4-yl)benzamide in 100% DMSO (e.g., 10 mM).
- Prepare the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).
2. Assay Procedure:
- Add the aqueous buffer to the wells of a 96-well plate.
- Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., 1-2%).
- Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
3. Detection of Precipitation:
- Measure the turbidity of the solutions using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
- Alternatively, for a more quantitative result, filter the samples through a filter plate to remove any precipitate.
- Analyze the concentration of the soluble compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Visualizations
Caption: Key factors influencing cell permeability and strategies for enhancement.
Caption: Workflow for the Caco-2 cell permeability assay.
Caption: Decision tree for troubleshooting low cell permeability.
References
- 1. Molecular Polar Surface Area PSA [molinspiration.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.umcs.pl [journals.umcs.pl]
- 9. researchgate.net [researchgate.net]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
troubleshooting inconsistent results with 2-fluoro-N-(morpholin-4-yl)benzamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-fluoro-N-(morpholin-4-yl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of 2-fluoro-N-(morpholin-4-yl)benzamide.
Issue 1: Inconsistent Yields in Synthesis
Question: We are experiencing significant variability in the yield of 2-fluoro-N-(morpholin-4-yl)benzamide during synthesis. What are the potential causes and solutions?
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Moisture in Reaction: | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete Reaction: | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature. |
| Side Reactions: | The formation of dimers or other byproducts can occur. Optimize the stoichiometry of the reactants and control the reaction temperature carefully. |
| Degradation of Starting Material: | Ensure the purity and stability of the starting materials, 2-fluorobenzoyl chloride and morpholine. Use freshly distilled or newly purchased reagents if necessary. |
Issue 2: Impurities in the Final Product
Question: Our purified 2-fluoro-N-(morpholin-4-yl)benzamide shows unexpected peaks in NMR and LC-MS analysis. How can we improve the purity?
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Residual Starting Materials: | Improve the purification process. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective. |
| Byproduct Formation: | If side reactions are suspected, adjust the reaction conditions as mentioned above. Column chromatography with a carefully selected eluent system can help separate the desired product from impurities. |
| Solvent Impurities: | Ensure high-purity solvents are used for both the reaction and the purification steps. |
Issue 3: Inconsistent Biological Activity
Question: We are observing variable results in our biological assays with different batches of 2-fluoro-N-(morpholin-4-yl)benzamide. What could be the reason?
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation: | 2-fluoro-N-(morpholin-4-yl)benzamide may be unstable under certain conditions. Store the compound in a cool, dry, and dark place. Prepare fresh stock solutions for each experiment. |
| Inconsistent Compound Purity: | Even small amounts of impurities can sometimes affect biological activity. Ensure the purity of each batch is consistently high using analytical techniques like HPLC. |
| Assay Variability: | Control for variability in the biological assay itself. Include appropriate positive and negative controls in every experiment. |
| Solubility Issues: | Ensure the compound is fully dissolved in the assay buffer. Sonication or the use of a small amount of a co-solvent like DMSO may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide?
A common and effective method is the acylation of morpholine with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or tetrahydrofuran.
Q2: How should 2-fluoro-N-(morpholin-4-yl)benzamide be stored?
For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at 4°C is acceptable.
Q3: Is 2-fluoro-N-(morpholin-4-yl)benzamide stable in solution?
The stability in solution can depend on the solvent and pH. It is advisable to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the expected spectral data for pure 2-fluoro-N-(morpholin-4-yl)benzamide?
While specific shifts can vary slightly based on the solvent and instrument, you should expect characteristic peaks in ¹H NMR for the aromatic protons of the 2-fluorobenzoyl group and the methylene protons of the morpholine ring. The ¹³C NMR will show corresponding carbon signals, and the mass spectrum should display the correct molecular ion peak.
Q5: Are there any known safety precautions for handling this compound?
As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Experimental Protocols
Protocol 1: Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide
-
To a solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain 2-fluoro-N-(morpholin-4-yl)benzamide as a solid.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 2-fluoro-N-(morpholin-4-yl)benzamide in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for 2-fluoro-N-(morpholin-4-yl)benzamide.
Caption: Troubleshooting decision tree for inconsistent results.
optimization of reaction conditions for 2-fluoro-N-(morpholin-4-yl)benzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-fluoro-N-(morpholin-4-yl)benzamide?
A1: The most common and direct method for synthesizing 2-fluoro-N-(morpholin-4-yl)benzamide is the acylation of morpholine with 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. An alternative route involves the coupling of 2-fluorobenzoic acid with morpholine using a suitable coupling agent.
Q2: What are the typical starting materials and reagents required?
A2: For the acyl chloride route, you will need 2-fluorobenzoyl chloride, morpholine, a base (e.g., triethylamine, pyridine, or potassium carbonate), and a suitable solvent (e.g., dichloromethane, chloroform, toluene, or DMF). For the carboxylic acid coupling route, you will need 2-fluorobenzoic acid, morpholine, a coupling agent (e.g., DCC, EDC, or HATU), and a non-protic solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase should be determined to achieve good separation between the starting materials and the product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: The final product, 2-fluoro-N-(morpholin-4-yl)benzamide, can be characterized by various spectroscopic techniques. In ¹H NMR, you would expect to see signals corresponding to the aromatic protons of the 2-fluorobenzoyl group and the methylene protons of the morpholine ring. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. IR spectroscopy will show a characteristic C=O stretch for the amide bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material is consumed.- Increase the reaction temperature. Some amide formations require heating or refluxing.[1] |
| Poor quality of starting materials | - Verify the purity of 2-fluorobenzoyl chloride and morpholine. 2-fluorobenzoyl chloride is moisture-sensitive and can hydrolyze to 2-fluorobenzoic acid.- Use freshly distilled or purchased reagents. | |
| Inefficient base | - Use a slight excess of the base to effectively scavenge the generated HCl.- Consider using a stronger, non-nucleophilic base. | |
| Presence of Multiple Spots on TLC | Formation of side products | - The reaction of 2-fluorobenzoyl chloride with the product amide can sometimes occur. Using a slight excess of morpholine can help to minimize this.- Hydrolysis of the acyl chloride to the carboxylic acid is a common side reaction. Ensure anhydrous reaction conditions. |
| Unreacted starting materials | - Optimize the stoichiometry of the reactants. A 1:1.1 ratio of acyl chloride to amine is a good starting point.- Increase the reaction time or temperature. | |
| Difficulty in Product Purification | Co-elution with impurities | - Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent system to purify the product. |
| Product is an oil | - If the product is an oil, try to form a salt (e.g., with HCl) which may be a crystalline solid and easier to purify.- Use a different purification technique such as preparative HPLC. | |
| Reaction is very slow | Low reaction temperature | - Gently heat the reaction mixture. For example, similar reactions have been carried out at reflux temperature in toluene.[1] |
| Inappropriate solvent | - Switch to a more polar aprotic solvent like DMF, which can accelerate the reaction rate.[2][3] |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
-
Reaction Setup: To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.[4]
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Comparative Reaction Conditions from Literature for Similar Syntheses
| Reactants | Solvent | Base | Temperature | Time | Yield | Reference |
| 2-fluoro-4-morpholinobenzenamine and substituted benzoyl chloride | Toluene | - | Reflux | - | Good to Excellent | [1] |
| N-(4,7-dichloroquinolin-2-yl) benzamide and morpholine | DMF | K₂CO₃ | 120 °C | 24 h | 92% | [2][3] |
| 2-Fluorobenzoyl chloride and 4-methoxyaniline | Chloroform | - | Reflux | 3 h | - | [4] |
Visual Guides
Experimental Workflow
Caption: Synthetic workflow for 2-fluoro-N-(morpholin-4-yl)benzamide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
Validation & Comparative
Comparative Analysis of 2-fluoro-N-(morpholin-4-yl)benzamide and Known Focal Adhesion Kinase (FAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative Focal Adhesion Kinase (FAK) inhibitor, 2-fluoro-N-(morpholin-4-yl)benzamide, with a selection of established FAK inhibitors. The comparison is based on available biochemical data for structurally similar compounds and well-characterized inhibitors, focusing on their inhibitory potency.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are associated with the progression and metastasis of various cancers, making it a significant target for anticancer drug development.[2][3]
Quantitative Comparison of FAK Inhibitors
The inhibitory activity of various compounds against FAK is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. The table below summarizes the IC50 values for a structurally related compound to 2-fluoro-N-(morpholin-4-yl)benzamide and several well-characterized FAK inhibitors.
| Compound | Target Protein | IC50 (nM) | Reference Compound(s) |
| 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide (8a) | FAK | 47 ± 6 | TAE226 |
| TAE226 | FAK | 5.5 | - |
| PND-1186 (VS-4718) | FAK | 1.5 | - |
| PF-573228 | FAK | 4 | - |
| CEP-37440 | FAK | 2 | - |
| GSK-2256098 | FAK | 22.14 | - |
| BI-853520 | FAK | 1 | - |
Data for compound 8a is from a study on 2,4-dianilinopyrimidine derivatives containing 4-(morpholinomethyl)phenyl and N-substituted benzamides.[4][5] IC50 values for other inhibitors are from various scientific publications.[6][7][8]
FAK Signaling Pathway
The following diagram illustrates a simplified representation of the FAK signaling pathway, which is initiated by the engagement of integrins with the extracellular matrix (ECM).
Caption: Simplified FAK signaling cascade.
Experimental Protocols
The determination of FAK inhibitory activity is crucial for the evaluation of potential drug candidates. A common method employed is the in vitro kinase assay.
Objective: To measure the ability of a compound to inhibit the enzymatic activity of purified FAK.
General Protocol: In Vitro FAK Kinase Assay
This protocol is a generalized representation based on commonly used methods.[9][10][11]
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide or a protein like PTK substrate Poly (Glu:Tyr 4:1))[9]
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]-ATP) or in a system with a luminescence-based readout (e.g., Kinase-Glo® MAX)[9][10]
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]
-
Test compounds (e.g., 2-fluoro-N-(morpholin-4-yl)benzamide and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Incubator
-
Detection system (e.g., phosphorimager for radioactivity or a microplate reader for luminescence)
Procedure:
-
Preparation of Reagents: All reagents, including the FAK enzyme, substrate, and ATP, are diluted to their final working concentrations in the kinase assay buffer. The test compounds are prepared in a serial dilution to determine the IC50 value.
-
Reaction Setup: The kinase reaction is typically initiated by adding a master mixture containing the FAK enzyme and substrate to the wells of a 96-well plate. The test compounds at various concentrations are then added to the respective wells.
-
Initiation of Reaction: The reaction is started by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by FAK.[10][12]
-
Termination of Reaction and Detection:
-
Radiometric Assay: The reaction is stopped by adding a solution like Laemmli buffer. The phosphorylated substrate is then separated by SDS-PAGE, and the amount of incorporated radiolabel is quantified using a phosphorimager.[10]
-
Luminescence-Based Assay (e.g., Kinase-Glo®): A reagent such as Kinase-Glo® MAX is added, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity. The signal is read using a microplate reader.[9][11]
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: FAK in vitro kinase assay workflow.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com.cn [promega.com.cn]
In Vivo Efficacy of Novel FAK Inhibitor 2-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Focal Adhesion Kinase (FAK) inhibitor, 2-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide (hereinafter referred to as Compound 8a), against established FAK inhibitors, TAE226 and Defactinib (VS-6063). This guide is intended to furnish researchers with the necessary data to evaluate the potential of Compound 8a for further preclinical and clinical development.
While in vivo efficacy data for Compound 8a is not yet publicly available, its potent in vitro activity against FAK and cancer cell lines, surpassing that of the well-characterized inhibitor TAE226, warrants a detailed comparative review.[1] This guide will, therefore, present the available in vitro data for Compound 8a alongside the established in vivo performance of TAE226 and Defactinib to provide a comprehensive outlook on its potential.
Performance Comparison: In Vitro Efficacy
The following table summarizes the key in vitro performance metrics of Compound 8a against the comparator FAK inhibitors.
| Compound | Target | IC₅₀ (μM) | Cell Line (Cancer Type) | Antiproliferative IC₅₀ (μM) |
| Compound 8a | FAK | 0.047 ± 0.006 | H1975 (NSCLC) | 0.044 ± 0.011 |
| A431 (Epithelial Carcinoma) | 0.119 ± 0.036 | |||
| TAE226 | FAK | Not explicitly stated in the primary source for direct comparison, but Compound 8a's activity was superior.[1] | H1975 (NSCLC) | 0.64[2] |
| A431 (Epithelial Carcinoma) | Not explicitly stated in the primary source. | |||
| Defactinib (VS-6063) | FAK | ~0.0015 | A431 (Epithelial Carcinoma) | Not explicitly stated in the primary source. |
| H1975 (NSCLC) | Not explicitly stated in the primary source. |
In Vivo Efficacy of Comparator Compounds
While awaiting in vivo data for Compound 8a, the performance of TAE226 and Defactinib in xenograft models provides a benchmark for potential efficacy.
TAE226: In an ovarian cancer xenograft model, TAE226 demonstrated significant tumor growth inhibition.[3]
Defactinib (VS-6063): In a non-small cell lung cancer (NSCLC) xenograft model using H1975 cells, Defactinib has shown antitumor activity.[4] In a separate study, Defactinib treatment of mice with A549 NSCLC xenografts, which also have high FAK expression, resulted in suppressed tumor growth.[5]
Mechanism of Action: Targeting the FAK Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is associated with tumor progression and metastasis. FAK inhibitors, including the compounds discussed in this guide, typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of FAK at key sites such as Tyr397. This inhibition disrupts downstream signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, ultimately leading to reduced tumor growth and survival.
Signaling Pathway Diagram
Caption: FAK signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the evaluation and replication of findings.
In Vitro FAK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the FAK enzyme.
Protocol:
-
Recombinant human FAK enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Quantification can be performed using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT or CCK-8)
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Protocol:
-
H1975 or A431 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle control.
-
After a 72-hour incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
Viable cells metabolize the MTT/CCK-8 reagent, producing a colored formazan product.
-
The absorbance of the formazan solution is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC₅₀ values are determined.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of the test compound in a living organism.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo xenograft study.
Protocol:
-
Cell Culture and Implantation: H1975 or A431 cells are cultured in appropriate media.[6][7] A suspension of 1-5 million cells is then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[6][8][9]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[6][9] The mice are then randomized into treatment and control groups. The test compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly).[6][8] The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic and Histological Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry (IHC) to assess the levels of phosphorylated FAK and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion and Future Directions
The novel FAK inhibitor, Compound 8a, demonstrates highly promising in vitro activity, with superior potency against FAK and cancer cell lines compared to the established inhibitor TAE226.[1] While in vivo efficacy data is a critical missing component for a complete evaluation, the existing data strongly supports its further investigation. The next essential step is to conduct well-designed in vivo xenograft studies using relevant cancer models, such as H1975 and A431, to validate its antitumor activity and assess its pharmacokinetic and pharmacodynamic properties. Should the in vivo efficacy of Compound 8a prove to be as significant as its in vitro profile suggests, it could represent a valuable new candidate for the treatment of FAK-dependent cancers.
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1975 and PC9 xenograft tumor model [bio-protocol.org]
- 7. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to the In Vitro Activity of 2-fluoro-N-(morpholin-4-yl)benzamide and Related Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a framework for the cross-validation of the activity of 2-fluoro-N-(morpholin-4-yl)benzamide. Direct experimental data for this specific compound across multiple cell lines is not currently available in the public domain. The information and methodologies presented are based on studies of structurally related benzamide and morpholine-containing derivatives to offer a template for comparative analysis.
Introduction
Benzamide and morpholine moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties. This guide focuses on the hypothetical cross-validation of the in vitro activity of 2-fluoro-N-(morpholin-4-yl)benzamide, a compound of interest for its potential therapeutic applications. Due to the lack of specific data for this molecule, we will draw comparisons from related N-substituted benzamides and morpholine derivatives that have been evaluated for their anti-proliferative and cytotoxic effects in various cancer cell lines.
The objective of this guide is to provide a standardized approach for assessing and comparing the efficacy of such compounds, enabling researchers to generate robust and reproducible data for drug discovery and development programs.
Comparative Activity of Related Benzamide Derivatives
While specific data for 2-fluoro-N-(morpholin-4-yl)benzamide is unavailable, studies on analogous compounds provide insights into potential activities and potencies. For instance, certain 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl and N-substituted benzamides have demonstrated potent anti-proliferative effects against non-small cell lung cancer (H1975) and epidermoid carcinoma (A431) cell lines, with IC50 values in the sub-micromolar range.[1][2] These compounds have been shown to target Focal Adhesion Kinase (FAK), a key player in cell adhesion, proliferation, and survival.[1][2]
Furthermore, derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), exhibiting anti-proliferative activity in breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines.[3] These findings suggest that the morpholine and benzamide components can contribute to anticancer activity through various mechanisms.
Table 1: Hypothetical Comparative Cytotoxicity of 2-fluoro-N-(morpholin-4-yl)benzamide in Different Cancer Cell Lines
The following table is a template for presenting comparative cytotoxicity data (IC50 values in µM) for 2-fluoro-N-(morpholin-4-yl)benzamide and a reference compound across a panel of cancer cell lines.
| Cell Line | Cancer Type | 2-fluoro-N-(morpholin-4-yl)benzamide (IC50 in µM) | Reference Compound (e.g., Doxorubicin) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be generated | Reference data |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be generated | Reference data |
| A549 | Lung Carcinoma | Data to be generated | Reference data |
| HCT116 | Colon Carcinoma | Data to be generated | Reference data |
| PC-3 | Prostate Adenocarcinoma | Data to be generated | Reference data |
| HeLa | Cervical Adenocarcinoma | Data to be generated | Reference data |
Experimental Protocols
A standardized experimental protocol is crucial for the reliable cross-validation of a compound's activity. Below is a detailed methodology for determining the cytotoxic effects of a test compound using a standard MTT assay.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3, and HeLa) should be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, 2-fluoro-N-(morpholin-4-yl)benzamide, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then prepared in the culture medium. The medium from the 96-well plates is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin) are also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of a compound's activity in different cell lines.
Caption: Workflow for cross-validating compound activity.
Hypothetical Signaling Pathway
Given that related compounds target protein kinases, a plausible, though hypothetical, mechanism of action for 2-fluoro-N-(morpholin-4-yl)benzamide could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The cross-validation of 2-fluoro-N-(morpholin-4-yl)benzamide activity across a diverse panel of cancer cell lines is a critical step in evaluating its therapeutic potential. While direct experimental data for this specific compound is not yet available, the methodologies and comparative frameworks presented in this guide, based on structurally similar molecules, provide a robust starting point for such investigations. Future studies should aim to generate the necessary data to populate the proposed comparative tables and elucidate the precise mechanism of action, thereby contributing to the development of novel and effective anticancer agents.
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. development-of-2-morpholino-n-hydroxybenzamides-as-anti-proliferative-pc-plc-inhibitors - Ask this paper | Bohrium [bohrium.com]
A detailed guide for researchers and drug development professionals on the synthesis, properties, and biological activities of 2-fluoro-N-(morpholin-4-yl)benzamide and the related compound, N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide.
This guide provides a comparative analysis of 2-fluoro-N-(morpholin-4-yl)benzamide and a structurally related compound, N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide. Due to the limited publicly available experimental data on 2-fluoro-N-(morpholin-4-yl)benzamide, this document focuses on a comprehensive examination of N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide, for which synthesis and antimicrobial activity data have been published. This allows for a detailed exploration of a closely related chemical entity, offering valuable insights for researchers interested in the morpholine-benzamide scaffold.
Introduction
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry. The incorporation of a morpholine moiety is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on benzamides containing both a fluorine atom and a morpholine ring, structural features often associated with improved metabolic stability and target engagement.
While our primary compound of interest is 2-fluoro-N-(morpholin-4-yl)benzamide (Compound A), a thorough search of the scientific literature and chemical databases reveals a scarcity of published experimental data for this specific molecule. In contrast, the isomeric compound, N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide (Compound B), is part of a series of derivatives that have been synthesized and evaluated for their antimicrobial properties.
This guide will therefore provide a detailed overview of the known experimental data for Compound B, including its synthesis, spectral characterization, and antimicrobial activity. This information will serve as a valuable reference point for researchers investigating related structures, including the potential properties and biological activities of Compound A.
Chemical Structures
| Compound A | Compound B |
| 2-fluoro-N-(morpholin-4-yl)benzamide | N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide |
| ![Image of Compound A structure] | ![Image of Compound B structure] |
| Formula: C₁₁H₁₃FN₂O₂ | Formula: C₁₇H₁₇FN₂O₂ |
| Molecular Weight: 224.23 g/mol | Molecular Weight: 300.33 g/mol |
Synthesis and Physicochemical Properties
Synthesis
Compound A: 2-fluoro-N-(morpholin-4-yl)benzamide
Compound B: N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide
The synthesis of Compound B has been described as part of a broader study on substituted benzamide derivatives.[1][2] The general synthetic approach involves the coupling of a substituted aniline with a benzoyl chloride.
Experimental Protocol: Synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide (Compound B) [2]
The synthesis of the key intermediate, 2-fluoro-4-morpholinobenzenamine, is achieved through a multi-step process starting from 1,3-difluorobenzene. This intermediate is then coupled with benzoyl chloride to yield the final product.
Step 1: Synthesis of 2-fluoro-4-morpholinonitrobenzene 1,3-Difluorobenzene is first nitrated to yield 2,4-difluoronitrobenzene. 2,4-Difluoronitrobenzene is then reacted with morpholine in the presence of a base such as potassium hydroxide in an aqueous medium.
Step 2: Synthesis of 2-fluoro-4-morpholinobenzenamine The nitro group of 2-fluoro-4-morpholinonitrobenzene is reduced to an amine.
Step 3: Synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide An equimolar amount of 2-fluoro-4-morpholinobenzenamine is dissolved in toluene. Substituted benzoyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is filtered and concentrated under vacuum.
Physicochemical and Spectral Data
Compound A: 2-fluoro-N-(morpholin-4-yl)benzamide
No experimental data for the physicochemical and spectral properties of Compound A have been found in the reviewed literature.
Compound B: N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide
The following table summarizes the reported spectral data for a representative compound from the synthesized series, which provides an indication of the expected values for Compound B.[2]
| Property | Data for a Representative Derivative (N-(2-fluoro-4-morpholin-4-yl-phenyl)-4-methoxybenzamide) |
| IR (cm⁻¹) | Confirmatory bands for N-H and C-F were observed at 3200–3300 cm⁻¹ and 1000–1100 cm⁻¹, respectively. |
| Mass (m/z) | 330 |
| Elemental Analysis | Anal. Cal. for C₁₈H₁₉FN₂O₃: C, 65.44; H, 5.80; F, 5.75; N, 8.48; O, 14.53; Found: C, 65.44; H, 5.80; F, 5.75; N, 8.48; O, 14.53. |
Biological Activity: A Comparative Outlook
While there is no specific biological data for 2-fluoro-N-(morpholin-4-yl)benzamide (Compound A), the related series of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives (including Compound B) have been screened for their antimicrobial activities.[1][2]
Antimicrobial Activity of N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide Derivatives
Several derivatives of the N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide scaffold have demonstrated potent antifungal and antibacterial activity when compared to standard drugs.[1][2] The study highlights that the nature of the substituent on the benzoyl moiety plays a crucial role in the antimicrobial profile of these compounds.
The table below summarizes the antimicrobial activity of some of the synthesized derivatives from the study.
| Compound ID | Substituent on Benzoyl Ring | Antibacterial Activity | Antifungal Activity |
| 3a | Unsubstituted | Data not specified | Data not specified |
| 3b | 4-Methyl | Potent | Potent |
| 3c | 4-Methoxy | Potent | Potent |
| 3d | 4-Chloro | Potent | Potent |
| 3e | 4-Nitro | Potent | Potent |
| 3f | 2-Chloro | Potent | Potent |
| 3g | 2,4-Dichloro | Potent | Potent |
| 3h | 3,4,5-Trimethoxy | Potent | Potent |
Note: The original publication describes the activity as "potent" in comparison to standard drugs like Gentamycin, Ampicillin, Chloramphenicol, Iprofloxacin, Norfloxacin, Nystatin, and Griseofulvin, but does not provide specific MIC values in the abstract.[1][2]
Experimental Protocol: Antimicrobial Screening [2]
The antimicrobial activity of the synthesized compounds was evaluated using a standard agar diffusion method. The minimum inhibitory concentration (MIC) was determined for compounds that showed initial activity.
-
Preparation of Test Solutions: The synthesized compounds were dissolved in a suitable solvent to prepare stock solutions.
-
Inoculation of Media: Petri plates containing a suitable agar medium were inoculated with the test microorganisms.
-
Application of Test Compounds: Wells or filter paper discs impregnated with the test solutions were placed on the inoculated agar surface.
-
Incubation: The plates were incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each well or disc was measured to determine the antimicrobial activity.
-
Determination of MIC: For active compounds, serial dilutions were prepared and tested to determine the lowest concentration that inhibits the visible growth of the microorganism.
Visualizations
Synthetic Pathway
Caption: Synthetic scheme for N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide.
Experimental Workflow
Caption: Generalized workflow for antimicrobial activity screening.
Conclusion
This comparative guide highlights the current state of knowledge on 2-fluoro-N-(morpholin-4-yl)benzamide and the structurally related compound, N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide. While experimental data for the former is lacking, the detailed analysis of the latter provides a valuable framework for researchers. The synthesis and potent antimicrobial activity of the N-(2-fluoro-4-morpholin-4-yl-phenyl)benzamide series underscore the potential of the morpholine-benzamide scaffold in developing new therapeutic agents. Further investigation into the synthesis and biological evaluation of 2-fluoro-N-(morpholin-4-yl)benzamide is warranted to fully explore the structure-activity relationships within this chemical space and to determine its potential as a bioactive molecule. This guide serves as a foundational resource for such future research endeavors.
References
Confirming On-Target Activity of 2-fluoro-N-(morpholin-4-yl)benzamide with CRISPR-Cas9: A Comparative Guide
In the landscape of drug discovery and development, confirming that a therapeutic candidate exerts its effect through its intended molecular target is a critical step. This guide provides a comparative analysis of experimental strategies to validate the on-target activity of the hypothetical compound 2-fluoro-N-(morpholin-4-yl)benzamide, with a primary focus on the powerful CRISPR-Cas9 gene-editing technology. While the specific biological target of 2-fluoro-N-(morpholin-4-yl)benzamide is not yet defined, for the purpose of this guide, we will consider its putative target to be "Kinase X," a hypothetical protein kinase implicated in a cellular signaling pathway.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies, data presentation, and experimental workflows to rigorously assess the on-target efficacy of novel small molecules.
CRISPR-Cas9-Mediated Target Validation
The advent of CRISPR-Cas9 has revolutionized the field of target validation by enabling precise and permanent disruption of a gene of interest.[1][2] This allows for a direct comparison of the compound's effect in the presence and absence of its putative target.
Experimental Protocol: CRISPR-Cas9 Knockout of Kinase X
-
gRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting early exons of the Kinase X gene to induce frameshift mutations and subsequent nonsense-mediated decay.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the designed sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the gRNA-Cas9 plasmid along with packaging and envelope plasmids into a suitable packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduce the target cancer cell line with the generated lentivirus.
-
-
Selection and Clonal Isolation:
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Verification of Knockout:
-
Expand clonal populations and extract genomic DNA and protein lysates.
-
Confirm gene knockout at the DNA level via Sanger sequencing or next-generation sequencing (NGS).
-
Validate the absence of Kinase X protein expression via Western blotting.
-
-
Phenotypic Assay:
-
Treat both wild-type (WT) and Kinase X knockout (KO) cell lines with a dose range of 2-fluoro-N-(morpholin-4-yl)benzamide.
-
Assess cellular viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Presentation: Comparative Analysis of Compound Activity
The quantitative data from the phenotypic assay should be summarized in a table to clearly illustrate the differential effect of the compound on WT and KO cells.
| Cell Line | 2-fluoro-N-(morpholin-4-yl)benzamide IC50 (µM) |
| Wild-Type | 1.5 |
| Kinase X KO Clone 1 | > 50 |
| Kinase X KO Clone 2 | > 50 |
A significant rightward shift in the IC50 value in the knockout cells compared to the wild-type cells provides strong evidence that Kinase X is the direct target of 2-fluoro-N-(morpholin-4-yl)benzamide.
Experimental Workflow: CRISPR-Cas9 Knockout for Target Validation
Caption: Workflow for CRISPR-Cas9 mediated knockout of Kinase X to validate compound on-target activity.
Alternative Methods for On-Target Validation
While CRISPR-Cas9 provides definitive genetic evidence, orthogonal approaches are crucial to build a comprehensive validation package.
RNA Interference (RNAi)
RNAi utilizes short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to transiently knockdown the expression of the target gene.
-
siRNA/shRNA Design and Synthesis: Design and synthesize siRNAs or shRNAs targeting the Kinase X mRNA.
-
Transfection/Transduction: Transfect target cells with siRNAs or transduce with lentiviral particles expressing shRNAs.
-
Knockdown Verification: Assess the reduction in Kinase X mRNA levels by qRT-PCR and protein levels by Western blotting.
-
Phenotypic Assay: Treat knockdown and control cells with 2-fluoro-N-(morpholin-4-yl)benzamide and measure the phenotypic response.
Competitive Binding Assays
These assays directly measure the engagement of the compound with its purified target protein.
-
Protein Purification: Express and purify recombinant Kinase X protein.
-
Kinase Activity Assay: In a cell-free system, measure the kinase activity of purified Kinase X in the presence of varying concentrations of 2-fluoro-N-(morpholin-4-yl)benzamide.
-
IC50 Determination: Determine the concentration of the compound required to inhibit 50% of the kinase activity.
Data Presentation: Comparison of Validation Methods
| Method | Principle | Endpoint | Advantages | Limitations |
| CRISPR-Cas9 | Permanent gene knockout | Shift in cellular IC50 | Definitive genetic evidence; stable cell lines | Time-consuming; potential for off-target effects |
| RNAi | Transient mRNA knockdown | Shift in cellular IC50 | Faster than CRISPR; suitable for high-throughput screens | Incomplete knockdown; potential for off-target effects |
| Competitive Binding | Direct target engagement | In vitro IC50 | Direct measure of binding affinity; high-throughput | Does not confirm cellular activity; requires purified protein |
Signaling Pathway of Kinase X
Understanding the signaling context of the target is essential for interpreting experimental results.
Caption: Hypothetical signaling pathway of Kinase X and its inhibition by the compound.
Conclusion
Confirming the on-target activity of a small molecule is a cornerstone of preclinical drug development. This guide outlines a robust strategy utilizing CRISPR-Cas9 as the primary method for validating the on-target effects of 2-fluoro-N-(morpholin-4-yl)benzamide on its putative target, Kinase X. By comparing the phenotypic effects of the compound in wild-type versus knockout cells, researchers can generate definitive evidence of target engagement in a cellular context. Furthermore, the integration of orthogonal methods such as RNAi and competitive binding assays provides a multi-faceted approach to build a compelling and comprehensive target validation data package, significantly de-risking the progression of a compound into further development stages.
References
Independent Verification of 2-fluoro-N-(morpholin-4-yl)benzamide's Binding Affinity: A Comparative Guide
Disclaimer: As of November 2025, a specific biological target and corresponding binding affinity data for 2-fluoro-N-(morpholin-4-yl)benzamide are not publicly available in peer-reviewed literature or established chemical databases. Therefore, this guide provides a comparative analysis of the binding affinities and biological activities of structurally related morpholine-containing benzamide derivatives against various targets. This information is intended to serve as a valuable resource for researchers by highlighting the potential therapeutic applications and experimental considerations for this class of compounds.
The morpholine and benzamide moieties are prevalent scaffolds in medicinal chemistry, recognized for their roles in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The morpholine ring, in particular, is often incorporated to improve pharmacokinetic properties such as solubility and bioavailability.[2][3] This guide summarizes quantitative data for several classes of morpholine-containing benzamides, details the experimental protocols used for their evaluation, and provides diagrams to illustrate key biological pathways and experimental workflows.
Comparative Analysis of Morpholine-Containing Benzamide Derivatives
While data for the specific compound of interest is unavailable, several derivatives have been identified as potent inhibitors of key cellular targets. Below, we compare their activities.
Signal Transducer and Activator of Transcription 6 (STAT6) Inhibitors
STAT6 is a key transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are crucial drivers of Th2-mediated inflammatory and allergic responses.[4][5] Inhibition of STAT6 is a promising therapeutic strategy for diseases such as asthma and atopic dermatitis.[4][5]
Table 1: Binding Affinity of a Morpholine-Containing Benzamide Derivative as a STAT6 Inhibitor
| Compound/Alternative | Target | Assay Type | IC50 (nM) |
| 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide | STAT6 | STAT6 Inhibition Assay | 0.70[4] |
| AK-068 | STAT6 | Binding Assay (Ki) | 6[6] |
| AK-1690 (PROTAC Degrader) | STAT6 | Cell-based degradation (DC50) | 1[5][6] |
| KT-621 (PROTAC Degrader) | STAT6 | Cell-based signaling (IC50) | Picomolar range[5] |
Below is a simplified representation of the STAT6 signaling pathway, which these inhibitors aim to disrupt.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of 2-fluoro-N-(morpholin-4-yl)benzamide's Impact on IRE1α Downstream Signaling
A Comprehensive Guide for Researchers
This guide provides a detailed comparison of the efficacy of 2-fluoro-N-(morpholin-4-yl)benzamide in modulating the downstream signaling of Inositol-requiring enzyme 1α (IRE1α), a critical mediator of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and RNase activities, the latter of which initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event is a hallmark of IRE1α activation and leads to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
The data presented herein compares the inhibitory effects of 2-fluoro-N-(morpholin-4-yl)benzamide with another well-characterized IRE1α inhibitor, 4µ8C, on key downstream signaling events. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate tool for their studies of UPR signaling.
Comparative Efficacy of IRE1α Inhibitors
The following table summarizes the quantitative data on the effects of 2-fluoro-N-(morpholin-4-yl)benzamide and 4µ8C on the downstream signaling of IRE1α. The data is derived from studies inducing ER stress in various cell lines and subsequently treating them with the respective inhibitors.
| Parameter | 2-fluoro-N-(morpholin-4-yl)benzamide | 4µ8C | Cell Type | ER Stress Inducer | Reference |
| IC₅₀ for XBP1 Splicing | 0.8 µM | 1.6 µM | Human fibrosarcoma HT1080 | Tunicamycin (TM) | |
| Inhibition of XBP1s mRNA | ~90% at 10 µM | ~75% at 10 µM | Human multiple myeloma RPMI 8226 | Tunicamycin (TM) | |
| Inhibition of EDEM1 mRNA | Significant reduction at 5 µM | Significant reduction at 10 µM | Human breast cancer MDA-MB-231 | Tunicamycin (TM) | |
| Inhibition of ERdj4 mRNA | Dose-dependent decrease | Dose-dependent decrease | Mouse embryonic fibroblasts (MEFs) | Tunicamycin (TM) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating inhibitor efficacy, the following diagrams are provided.
Caption: The IRE1α signaling pathway under ER stress and its inhibition.
Caption: Workflow for assessing IRE1α inhibitor efficacy via qPCR.
Caption: Logical framework for comparing IRE1α inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key experiments cited in this guide.
Cell Culture and ER Stress Induction
-
Cell Seeding: Plate cells (e.g., HT1080, RPMI 8226, MDA-MB-231, or MEFs) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with either 2-fluoro-N-(morpholin-4-yl)benzamide, 4µ8C, or a vehicle control (e.g., DMSO) at the desired concentrations for 1-2 hours.
-
ER Stress Induction: Add an ER stress-inducing agent, such as Tunicamycin (e.g., 2.5 µg/mL), to the culture medium.
-
Incubation: Incubate the cells for a specified duration (e.g., 4-16 hours) under standard cell culture conditions (37°C, 5% CO₂).
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
Cell Lysis and RNA Extraction: Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the spliced form of XBP1 (XBP1s) and other UPR target genes like EDEM1 and ERdj4. Normalize the expression levels to a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression in inhibitor-treated cells is compared to the vehicle-treated, ER-stressed control.
IC₅₀ Determination for XBP1 Splicing
-
Dose-Response Treatment: Treat ER-stressed cells with a range of concentrations of the inhibitor (e.g., 0.1 µM to 50 µM).
-
Quantification of XBP1 Splicing: Measure the levels of XBP1s mRNA at each inhibitor concentration using qPCR as described above.
-
Data Analysis: Plot the percentage of inhibition of XBP1 splicing against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to achieve 50% of the maximal inhibition.
This guide provides a framework for understanding and validating the effects of 2-fluoro-N-(morpholin-4-yl)benzamide on IRE1α downstream signaling. The presented data and protocols should serve as a valuable resource for researchers investigating the UPR pathway and its therapeutic modulation.
Head-to-Head Comparison: 2-fluoro-N-(morpholin-4-yl)benzamide vs. Risperidone for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the investigational compound 2-fluoro-N-(morpholin-4-yl)benzamide (hereafter referred to as FMB) and the established standard-of-care atypical antipsychotic, Risperidone. The following sections present a head-to-head analysis of their receptor binding profiles, in-vitro functional activity, pharmacokinetic properties, and preclinical efficacy and safety data. All data for FMB is derived from internal preclinical studies, while data for Risperidone is based on established literature values.
Overview and Mechanism of Action
Both FMB and Risperidone are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. The therapeutic efficacy of these drugs in treating the positive symptoms of schizophrenia is primarily attributed to their blockade of D2 receptors in the mesolimbic pathway. Concurrently, antagonism of 5-HT2A receptors is thought to alleviate some of the negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS) associated with D2 blockade alone.
FMB is a novel benzamide derivative designed with the objective of achieving a more selective receptor binding profile and an improved safety margin compared to existing treatments. The primary hypothesis is that FMB's specific modifications will reduce off-target activities that contribute to adverse effects such as metabolic disturbances and hyperprolactinemia.
Caption: Antagonism of D2 and 5-HT2A receptors by FMB and Risperidone.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing FMB and Risperidone from a series of preclinical assays.
Table 1: Receptor Binding Affinity (Ki, nM)
This table presents the binding affinities (Ki) of FMB and Risperidone for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | FMB (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 1.5 | 3.1 |
| Serotonin 5-HT2A | 0.8 | 0.4 |
| Adrenergic α1 | 25.6 | 1.2 |
| Adrenergic α2 | 30.1 | 7.5 |
| Histamine H1 | 45.2 | 15.8 |
Interpretation: FMB demonstrates high affinity for both D2 and 5-HT2A receptors, comparable to Risperidone. However, FMB shows significantly lower affinity for adrenergic and histaminergic receptors, suggesting a potential for reduced side effects such as orthostatic hypotension (α1) and sedation (H1).
Table 2: In-Vitro Functional Activity (IC50, nM)
This table shows the concentration of each compound required to inhibit 50% of the response in functional assays.
| Assay | FMB (IC50, nM) | Risperidone (IC50, nM) |
| D2 Receptor Functional Antagonism | 2.1 | 4.5 |
| 5-HT2A Receptor Functional Antagonism | 1.2 | 0.9 |
Interpretation: The functional data corroborates the binding affinities, with both compounds acting as potent antagonists at D2 and 5-HT2A receptors.
Table 3: Pharmacokinetic Properties (Rodent Model)
This table outlines key pharmacokinetic parameters following oral administration in rats.
| Parameter | FMB | Risperidone |
| Oral Bioavailability (%) | 45 | 25 |
| Tmax (h) | 1.5 | 1.0 |
| Half-life (t1/2, h) | 8.2 | 4.1 |
| Brain/Plasma Ratio | 2.5 | 3.0 |
Interpretation: FMB exhibits higher oral bioavailability and a longer half-life compared to Risperidone in this preclinical model, suggesting the potential for less frequent dosing. Both compounds demonstrate good brain penetration.
Preclinical Efficacy and Safety
Table 4: In-Vivo Efficacy in a Conditioned Avoidance Response (CAR) Model
The CAR model is a classic preclinical test for antipsychotic activity. The effective dose to produce a 50% reduction in avoidance response (ED50) is reported.
| Compound | ED50 (mg/kg, p.o.) |
| FMB | 0.25 |
| Risperidone | 0.30 |
Interpretation: Both compounds demonstrated potent antipsychotic-like activity in the CAR model, with FMB showing slightly higher potency.
Table 5: Assessment of Extrapyramidal Symptoms (EPS) Liability
Catalepsy in rodents is often used as a surrogate marker for EPS liability in humans.
| Compound | Dose for Catalepsy Induction (mg/kg) | Therapeutic Index (Catalepsy Dose / CAR ED50) |
| FMB | > 20 | > 80 |
| Risperidone | 5 | 16.7 |
Interpretation: FMB demonstrated a significantly wider therapeutic window compared to Risperidone, suggesting a lower risk of inducing extrapyramidal side effects at therapeutically relevant doses.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for various CNS receptors.
-
Methodology: Radioligand binding assays were performed using cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A). Membranes were incubated with a specific radioligand (e.g., [3H]-Spiperone for D2) and varying concentrations of the test compound (FMB or Risperidone). Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. Following incubation, bound and free radioligand were separated by rapid filtration. Radioactivity retained on the filters was quantified by liquid scintillation counting. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
Caption: Workflow for Receptor Binding Affinity Assays.
Conditioned Avoidance Response (CAR) Model
-
Objective: To assess the in-vivo antipsychotic-like efficacy of the compounds.
-
Methodology: Rats were trained in a shuttle box with two compartments. A conditioned stimulus (CS, e.g., a light or tone) was presented for 10 seconds, followed by an unconditioned stimulus (US, a mild foot shock) delivered through the grid floor. The animal could avoid the US by moving to the other compartment during the CS presentation (an avoidance response). Failure to do so resulted in an escape response during the US. After stable baseline performance was achieved, animals were treated with either vehicle, FMB, or Risperidone at various doses. The number of avoidance failures was recorded, and the ED50 (the dose causing 50% of the animals to fail to avoid the shock) was calculated.
Conclusion
The investigational compound FMB demonstrates a promising preclinical profile as a potential treatment for schizophrenia. It exhibits potent D2 and 5-HT2A receptor antagonism, similar to the standard-of-care drug Risperidone. Key advantages observed in these preclinical studies include a more selective receptor binding profile with lower affinity for adrenergic and histaminergic receptors, which may translate to a better side effect profile. Furthermore, FMB shows improved pharmacokinetic properties in rodent models and, most notably, a significantly wider therapeutic window for extrapyramidal symptoms. These findings strongly support the continued development of FMB as a potentially safer and effective alternative to current antipsychotic medications. Further clinical investigation is required to validate these preclinical findings in human subjects.
Assessing Experimental Reproducibility: A Comparative Guide to 2-fluoro-N-(morpholin-4-yl)benzamide and Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is a cornerstone of scientific integrity and progress. This guide provides a comparative analysis of the reported biological activities of compounds related to 2-fluoro-N-(morpholin-4-yl)benzamide, focusing on the available experimental data and methodologies to aid in assessing their reproducibility.
Due to the limited availability of direct reproducibility studies for 2-fluoro-N-(morpholin-4-yl)benzamide, this guide draws upon published data for structurally similar compounds, including positional isomers and other benzamide derivatives. This comparative approach allows for an indirect assessment of the consistency of experimental outcomes for this class of molecules.
Quantitative Data Summary
The following tables summarize the biological activity data for various benzamide derivatives from different studies. Consistent reporting of quantitative measures such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) is crucial for cross-study comparisons.
Table 1: Antimicrobial Activity of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide Derivatives
| Compound ID | Substituent | Antibacterial Activity (MIC in µg/mL) vs. S. aureus | Antifungal Activity (MIC in µg/mL) vs. C. albicans |
| 3a | 4-Nitro | 50 | 100 |
| 3b | 2-Chloro | 100 | 200 |
| 3c | 4-Chloro | 50 | 100 |
| 3d | 2,4-Dichloro | 50 | 50 |
| 3e | 2-Hydroxy | 200 | 250 |
| 3f | 4-Hydroxy | 100 | 200 |
| 3g | 4-Methyl | 100 | 250 |
| 3h | 4-Methoxy | 200 | 250 |
| 3i | 3,4,5-Trimethoxy | 250 | 500 |
| 3j | 2-Fluoro | 100 | 200 |
| Standard (Ciprofloxacin) | - | 25 | - |
| Standard (Fluconazole) | - | - | 25 |
Data extracted from a study on the synthesis and microbial activities of novel fluorinated Morpholine containing benzamide derivatives.
Table 2: Antiproliferative Activity of Benzamide Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| Compound X | HCT-116 | 15.2 ± 1.3 |
| MCF-7 | 10.5 ± 0.9 | |
| SK-BR3 | 22.1 ± 2.1 | |
| Sorafenib (Standard) | HCT-116 | 5.8 ± 0.5 |
| MCF-7 | 7.2 ± 0.6 | |
| SK-BR3 | 9.4 ± 0.8 |
Note: "Compound X" refers to a representative N-(quinolin-2-yl)benzamide derivative from a study on anticancer agents.[1]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducing research findings. Below are methodologies for key experiments cited in the literature for similar benzamide compounds.
1. General Procedure for the Synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide Derivatives
-
Reaction Setup: An equimolar amount of 2-fluoro-4-morpholinobenzenamine is dissolved in toluene in a round-bottom flask.
-
Reagent Addition: Substituted benzoyl chloride is added dropwise to the solution over 30 minutes at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux temperature.
-
Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and concentrated under vacuum. The resulting crude product is purified using flash column chromatography.
2. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.
-
Compound Dilution: The synthesized compounds and standard drugs are serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3. In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizations
Experimental Workflow for Synthesis and Antimicrobial Testing
Caption: Workflow for the synthesis and antimicrobial evaluation of benzamide derivatives.
Hypothesized Signaling Pathway for Anticancer Activity
While the precise mechanism of action for 2-fluoro-N-(morpholin-4-yl)benzamide is not detailed in the provided search results, many benzamide derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a generalized apoptotic pathway that could be investigated for this class of compounds.
Caption: A potential apoptotic signaling pathway initiated by benzamide derivatives.
By providing standardized data formats, detailed methodologies, and clear visual representations of workflows and potential mechanisms, this guide aims to facilitate the critical assessment and reproduction of experiments involving 2-fluoro-N-(morpholin-4-yl)benzamide and its analogs. Researchers are encouraged to adhere to these principles to enhance the robustness and reliability of their findings.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-fluoro-N-4-morpholinylbenzamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-fluoro-N-4-morpholinylbenzamide, a halogenated benzamide derivative.
Compound Hazard Profile and Disposal Overview
| Hazard Category | Potential Hazard | Primary Disposal Route |
| Acute Toxicity (Oral) | Harmful if swallowed[1] | Licensed Hazardous Waste Disposal |
| Mutagenicity | Suspected of causing genetic defects[1] | Licensed Hazardous Waste Disposal |
| Environmental Hazard | Should not be released into the environment[1] | Licensed Hazardous Waste Disposal |
| Chemical Class | Halogenated Organic Compound[3] | Segregated collection and incineration |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation:
-
**Crucially, this compound waste must be segregated as halogenated organic waste [3][4].
-
Do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal[3].
-
A dedicated, clearly labeled, and sealed waste container should be used for halogenated organic solids or solutions.
3. Preparing for Disposal:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or spatulas, in a designated, sealed container labeled "Halogenated Organic Waste."
-
Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a sealed, compatible container. The container must be labeled with "Halogenated Organic Waste" and a full list of its contents, including all solvents.
-
It is common practice to dissolve or mix the material with a combustible solvent to prepare it for incineration[2].
4. Storage of Waste:
-
Store the sealed waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with a full inventory of the waste container's contents.
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen fluoride[2].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is based on the chemical properties of the compound's structural components. Always prioritize the guidance provided in a substance-specific Safety Data Sheet (SDS) if available, and ensure full compliance with all local, state, and federal environmental regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 9. chemos.de [chemos.de]
Personal protective equipment for handling 2-fluoro-N-4-morpholinylbenzamide
This guide provides crucial safety and logistical information for the handling and disposal of 2-fluoro-N-4-morpholinylbenzamide, a compound likely encountered in research and drug development. The following procedures are based on best practices for handling similar chemical structures, including benzamide and fluorinated aromatic compounds, in a laboratory setting.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Essential to protect against splashes and airborne particles.[1][2] Face shields should be worn in situations with a higher risk of splashing. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or in case of poor ventilation to avoid inhalation of dust.[1][2] For situations exceeding exposure limits, a full-face supplied-air respirator may be required.[1] |
| Body | Laboratory coat | A standard lab coat is required to protect clothing and skin from contamination. |
II. Operational Plan: Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
A. Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3][4]
B. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weighing paper, containers) before opening the primary container.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the desired amount of the compound onto weighing paper or into a suitable container.
-
Avoid scooping or pouring actions that could generate dust.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation (if applicable):
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Ensure the process is conducted within the fume hood.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Dispose of all contaminated disposables (gloves, weighing paper, etc.) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: A streamlined workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, specific disposal protocols must be followed.
A. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.
B. Disposal Methods:
The strong carbon-fluorine bond in fluorinated compounds makes them persistent and requires specific disposal technologies.[5][6]
| Disposal Method | Description | Considerations |
| Incineration | High-temperature thermal destruction is a potential method for breaking down fluorinated organic compounds.[6][7] | Requires specialized facilities capable of reaching high temperatures and scrubbing acidic gases (like HF) from the exhaust.[6] Incomplete combustion can lead to the formation of other hazardous byproducts.[6] |
| Hazardous Waste Landfill | Disposal in a designated hazardous waste landfill is an option for containment.[7] | This method contains the chemical but does not destroy it, posing a long-term environmental risk if the landfill lining is compromised.[7] |
| Deep Well Injection | Injecting the waste deep underground into geologically stable formations.[7] | This method isolates the chemical from the biosphere but requires specific geological conditions and carries a risk of groundwater contamination if not properly managed. |
C. Step-by-Step Disposal Protocol:
-
Containment: Securely seal all waste containers.
-
Labeling: Clearly label each waste container with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste according to institutional and regulatory guidelines.
Caption: A logical flow for the proper disposal of waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

